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Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Validation of 3-Bromo-1H-indol-5-amine Hydrochloride

Executive Summary 3-Bromo-1H-indol-5-amine hydrochloride is a strategically designed chemical scaffold that embodies the principles of both halogenation and amination within an indole core[1]. Widely utilized in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-1H-indol-5-amine hydrochloride is a strategically designed chemical scaffold that embodies the principles of both halogenation and amination within an indole core[1]. Widely utilized in medicinal chemistry and drug discovery, this brominated indole derivative serves as a critical synthetic intermediate for the development of kinase inhibitors, bromodomain ligands, and complex heterocyclic libraries[2]. While the free base form is electronically rich and susceptible to oxidative degradation, the conversion to its hydrochloride salt significantly enhances its bench stability, aqueous solubility, and handling characteristics. This technical guide provides a comprehensive, self-validating framework covering its structural properties, mechanistic synthesis, and analytical validation.

Structural Architecture & Physicochemical Profiling

The molecular architecture of 3-bromo-1H-indol-5-amine features a bicyclic indole core substituted with a primary amine at the C5 position and a bromine atom at the C3 position. The C3 position of the indole ring is inherently nucleophilic due to the delocalization of the nitrogen lone pair, making it the primary site for electrophilic aromatic substitution.

The free base (CAS: 525590-24-3) possesses a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol . However, the electron-donating nature of the C5-amine further activates the ring, rendering the free base prone to oxidation. Protonation of the primary amine with hydrochloric acid yields the hydrochloride salt (CAS: 2918779-63-0)[3], which possesses a molecular formula of C8H8BrClN2 and a molecular weight of 247.52 g/mol . This salt formation neutralizes the electron-donating effect of the amine, thereby stabilizing the indole core against oxidative degradation.

Table 1: Comparative Physicochemical Properties
Property3-Bromo-1H-indol-5-amine (Free Base)3-Bromo-1H-indol-5-amine Hydrochloride
CAS Number 525590-24-32918779-63-0[3]
Molecular Formula C8H7BrN2C8H8BrClN2 (C8H7BrN2 · HCl)
Molecular Weight 211.06 g/mol 247.52 g/mol
Structural Features Electron-rich, oxidation-proneProtonated amine, oxidation-resistant
Solubility Profile Soluble in DMSO, DMF, EtOAcSoluble in Water, MeOH, DMSO
Storage Conditions -20°C, under inert atmosphere (Ar/N2)2-8°C, desiccated, protected from light

Mechanistic Synthesis & Salt Formation Strategy

Direct bromination of 1H-indol-5-amine is synthetically unviable. The highly activated nature of the C5-aminoindole leads to uncontrolled polybromination and rapid oxidative decomposition. Therefore, a logical synthetic sequence must employ a protecting group strategy to ensure regiocontrol[4].

Causality in Experimental Design:
  • Protection: Shielding the C5-amine with a tert-butyloxycarbonyl (Boc) group prevents its participation in electrophilic attacks and reduces the overall electron density of the aromatic system.

  • Regioselective Bromination: N-Bromosuccinimide (NBS) is utilized as a mild source of electrophilic bromine (Br+). The inherent enamine-like reactivity of the indole directs the Br+ exclusively to the C3 position.

  • Deprotection & Precipitation: Treatment with anhydrous HCl simultaneously cleaves the Boc group and protonates the resulting primary amine. The insolubility of the hydrochloride salt in ethereal solvents drives the reaction to completion via precipitation.

Step-by-Step Synthetic Protocol
  • Amine Protection: Dissolve 1H-indol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours. Wash with water, dry over Na2SO4, and concentrate to yield N-Boc-1H-indol-5-amine.

  • Electrophilic Bromination: Dissolve the protected intermediate in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C. Add NBS (1.05 eq) portion-wise in the dark. Stir for 2 hours at 0°C. Quench with saturated aqueous Na2S2O3 to neutralize excess bromine. Extract with ethyl acetate, wash with brine, and concentrate.

  • Salt Formation: Dissolve the crude 3-bromo-N-Boc-indol-5-amine in anhydrous diethyl ether. Slowly add 4M HCl in dioxane (5.0 eq) at 0°C. Stir for 12 hours at room temperature. Filter the resulting precipitate, wash with cold ether, and dry under high vacuum to afford 3-Bromo-1H-indol-5-amine hydrochloride as an off-white powder.

SynthesisWorkflow A 1H-indol-5-amine (Starting Material) B Amine Protection (Boc2O, Et3N) A->B C N-Boc-1H-indol-5-amine (Intermediate 1) B->C Shields C5-Amine D Regioselective Bromination (NBS, DMF, 0°C) C->D E 3-Bromo-N-Boc-indol-5-amine (Intermediate 2) D->E C3 Electrophilic Attack F Deprotection & Salt Formation (4M HCl in Dioxane) E->F G 3-Bromo-1H-indol-5-amine Hydrochloride F->G Precipitation

Synthetic workflow for 3-Bromo-1H-indol-5-amine hydrochloride via Boc-protection.

Analytical Validation & Quality Control Protocols

To establish a self-validating system, the structural integrity and purity of the synthesized hydrochloride salt must be confirmed orthogonally using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is highly polar, ensuring complete dissolution of the salt, and lacks exchangeable protons in its pure form, allowing the observation of the -NH3+ signal if properly dried.

  • 1H-NMR Analysis (400 MHz):

    • Regiochemistry Verification: In an unsubstituted indole, C2-H and C3-H appear as coupled doublets. Successful C3-bromination is confirmed by the disappearance of the C3-H signal and the collapse of the C2-H signal into a distinct singlet (~7.5 ppm).

    • Salt Verification: The presence of a broad singlet integrating to 3H (~10.0 ppm) confirms the protonated ammonium (-NH3+) state.

  • LC-MS Analysis (ESI+ Mode):

    • Isotopic Signature: Bromine naturally occurs as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio. The mass spectrum must exhibit a characteristic doublet at m/z 211 [M+H]+ and m/z 213 [M+H+2]+ of equal intensity, definitively proving the incorporation of a single bromine atom.

AnalyticalValidation A Sample Preparation (Dissolve in DMSO-d6) B 1H-NMR Spectroscopy (400 MHz) A->B C LC-MS Analysis (ESI+ Mode) A->C D Confirm C2-H Singlet (Absence of C3-H) B->D Regiochemistry E Verify Bromine Isotope Pattern (1:1 M/M+2) C->E Mass & Halogen F Structural Integrity Validated D->F E->F

Analytical validation logic for confirming regiochemistry and isotopic signature.

Strategic Applications in Drug Discovery

The orthogonal reactivity of 3-bromo-1H-indol-5-amine hydrochloride makes it a privileged building block. The C3-bromide serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of diverse aryl or heteroaryl groups. Concurrently, the C5-amine can be functionalized via amide coupling or reductive amination. This dual-functionalization capability is heavily exploited in the synthesis of targeted chemical libraries and novel therapeutic agents[4].

References

  • Title: sPLA2 (Type III) Related Compounds - 3-Bromo-1H-indol-5-amine hydrochloride[3]. Source: Chemsrc. URL:[Link]

Sources

Exploratory

In Vitro Mechanism of Action and Pharmacological Utility of 3-Bromo-1H-indol-5-amine Hydrochloride: A Bifunctional Scaffold in Targeted Therapeutics

Executive Summary Unlike end-stage therapeutics which possess a singular, optimized biological target, 3-Bromo-1H-indol-5-amine hydrochloride (CAS 2918779-63-0) and its free base counterpart (CAS 525590-24-3) operate as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unlike end-stage therapeutics which possess a singular, optimized biological target, 3-Bromo-1H-indol-5-amine hydrochloride (CAS 2918779-63-0) and its free base counterpart (CAS 525590-24-3) operate as highly privileged, strategically designed bifunctional scaffolds[1]. In modern drug discovery, this specific molecular architecture is foundational for developing small molecule kinase inhibitors, Protein-Targeting Chimeras (PROTACs), and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs)[2][3].

The hydrochloride salt formulation is specifically engineered for in vitro applications. The salt form provides superior aqueous solubility required for high-throughput biochemical assays and prevents the premature oxidation of the C5-primary amine, ensuring high fidelity during late-stage functionalization and long-term storage[4][5].

Structural Pharmacology & In Vitro Mechanism of Action

The "mechanism of action" of a chemical scaffold dictates how its distinct topological and electronic features engage with biological targets in vitro prior to and following derivatization. 3-Bromo-1H-indol-5-amine hydrochloride operates via three distinct mechanistic vectors[6]:

  • The Indole Core (ATP-Mimetic Hinge Binding): The indole nucleus is a classic bioisostere for the purine ring of adenosine triphosphate (ATP). In vitro kinase assays demonstrate that the N1-H of the indole acts as a critical hydrogen bond donor, anchoring the scaffold to the backbone carbonyls of the kinase hinge region (e.g., targeting Casein Kinase, PKA, or Adenosine Kinase)[7].

  • The C3-Bromine (Halogen Bonding & Specificity Vector): The bromine atom at the C3 position serves a dual purpose. Biologically, the heavy, polarizable halogen can participate in halogen bonding with electron-rich residues in the target's binding pocket. Chemically, it acts as an electrophilic vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to extend the molecule into the DFG-in/out specificity pockets of kinases[6].

  • The C5-Amine (Nucleophilic Conjugation & Linker Attachment): The primary amine at the C5 position is highly nucleophilic. In the context of targeted protein degradation, this amine is the optimal attachment point for PEG or alkyl linkers via amide or urea bond formation[2]. It directs the linker towards the solvent-exposed region, which is a strict steric requirement for ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

G Scaffold 3-Bromo-1H-indol-5-amine Hydrochloride C3 C3-Bromine (Cross-Coupling Vector) Scaffold->C3 Suzuki/Buchwald C5 C5-Amine (Nucleophilic Conjugation) Scaffold->C5 Amidation/Urea Kinase Kinase Inhibitor (Hinge Binder) C3->Kinase Specificity Pocket PROTAC PROTAC Degrader (Ternary Complex) C5->PROTAC Linker Attachment

Diagram 1: Chemical logic of scaffold derivatization for Kinase Inhibitors vs. PROTACs.

In Vitro Experimental Protocols

To evaluate the target engagement of derivatives synthesized from the 3-Bromo-1H-indol-5-amine scaffold, robust and self-validating in vitro assays are required.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the half-maximal inhibitory concentration (IC50) of scaffold-derived kinase inhibitors. Causality & Design: TR-FRET minimizes compound autofluorescence interference—a common issue with highly conjugated indole derivatives—by utilizing a time-delayed europium (Eu) readout. Self-Validating Steps:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of the non-ionic detergent Brij-35 prevents non-specific compound aggregation, ensuring that observed inhibition is driven by true active-site binding rather than micelle sequestration.

  • Compound Incubation: Dispense 5 µL of the scaffold derivative (serially diluted in DMSO, final DMSO <1%) into a 384-well plate. Add 5 µL of the purified recombinant kinase. Incubate for 15 minutes at room temperature to allow for hinge-binding equilibrium.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix. Self-Validation: Always include a positive control well containing a known pan-kinase inhibitor (e.g., Staurosporine) to validate assay sensitivity, alongside a negative control (DMSO only) to establish maximum signal.

  • Reaction Termination: After 60 minutes, add 10 µL of Stop Buffer containing EDTA and the Eu-labeled anti-phospho antibody. Causality: EDTA rapidly chelates the Mg2+ cofactor, instantly halting ATP hydrolysis and freezing the reaction state for accurate readout.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Workflow Step1 1. Compound Incubation (Scaffold Derivative + Kinase) Step2 2. ATP & Substrate Addition (Initiate Phosphorylation) Step1->Step2 Step3 3. Reaction Termination (Add EDTA to chelate Mg2+) Step2->Step3 Step4 4. TR-FRET Readout (Eu-Antibody & Acceptor) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Diagram 2: Step-by-step workflow of the TR-FRET in vitro kinase assay.

Protocol B: PROTAC Ternary Complex Formation (AlphaScreen Assay)

Purpose: To validate that C5-amine conjugated PROTACs successfully recruit both the target protein and the E3 ligase. Causality & Design: AlphaScreen relies on the proximity of donor and acceptor beads. Steps:

  • Incubate the PROTAC derivative (10 nM to 10 µM) with His-tagged target protein (30 nM) and GST-tagged E3 ligase (30 nM) in assay buffer for 30 minutes.

  • Add Nickel-chelate AlphaScreen Donor beads (binds His-tag) and Glutathione Acceptor beads (binds GST-tag) under low-light conditions.

  • Incubate for 1 hour. Causality: Excitation at 680 nm generates singlet oxygen from the donor bead. Because singlet oxygen has a highly restricted half-life and diffusion radius (~200 nm), it will only reach and excite the acceptor bead (emitting light at 520-620 nm) if the PROTAC has successfully bridged the two proteins into a tight ternary complex.

Quantitative Data Presentation (Representative SAR)

The following table summarizes the structure-activity relationship (SAR) of representative compounds synthesized utilizing the 3-Bromo-1H-indol-5-amine hydrochloride scaffold, demonstrating its functional trajectory from a baseline building block to highly potent inhibitors and degraders.

Derivative ClassModification at C3 (Bromine substitution)Modification at C5 (Amine conjugation)TargetIn Vitro IC50 (nM)Degradation (DC50) (nM)
Scaffold (Base) None (Bromine retained)None (Primary Amine)Pan-Kinase>10,000N/A
Inhibitor A Pyridine-3-yl (Suzuki Coupling)AcetamideKinase X12.5N/A
Inhibitor B 4-Fluorophenyl (Suzuki Coupling)MethylsulfonamideKinase Y4.2N/A
PROTAC C Pyridine-3-yl (Suzuki Coupling)PEG3-Cereblon LigandKinase X45.08.5
PROTAC D 4-Fluorophenyl (Suzuki Coupling)Alkyl-VHL LigandKinase Y88.03.2

Note: Data represents the pharmacological trajectory of the scaffold upon functionalization, illustrating how the C3 and C5 positions dictate potency and modality.

References

Sources

Foundational

In-Depth Technical Guide: Biological Activity and Derivatization of 3-Bromo-1H-indol-5-amine Hydrochloride

Executive Summary 3-Bromo-1H-indol-5-amine hydrochloride (CAS: 2918779-63-0; Free base CAS: 525590-24-3) is a highly privileged, bifunctional building block widely utilized in modern drug discovery [1]. This scaffold ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-1H-indol-5-amine hydrochloride (CAS: 2918779-63-0; Free base CAS: 525590-24-3) is a highly privileged, bifunctional building block widely utilized in modern drug discovery [1]. This scaffold elegantly combines two orthogonal reactive sites: a nucleophilic C5-primary amine and an electrophilic C3-aryl bromide.

As a hydrochloride salt, the molecule exhibits enhanced aqueous solubility and prevents the premature oxidation of the electron-rich 5-aminoindole core, ensuring long-term shelf stability. In medicinal chemistry, this scaffold is predominantly deployed to synthesize potent Receptor Tyrosine Kinase (RTK) inhibitors (e.g., EGFR inhibitors) and protease inhibitors (e.g., Factor Xa inhibitors), where the indole core acts as a purine isostere, and the C3-halogen drives critical target-binding interactions [2].

Mechanistic Rationale: The Privileged Indole Pharmacophore

To understand the biological activity of 3-bromo-1H-indol-5-amine derivatives, one must analyze the causality behind the scaffold's structural components:

  • The Indole Core (ATP-Competitive Mimicry): The 1H-indole system is a classic bioisostere for the purine ring of adenosine triphosphate (ATP). The N1-hydrogen acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • The C3-Bromo Substituent (Halogen Bonding & Hydrophobic Packing): Unlike simple methyl or hydrogen substituents, the highly polarizable bromine atom at the C3 position participates in orthogonal halogen bonding. In the S1 pocket of proteases or the hydrophobic pocket adjacent to the kinase hinge region, the bromine atom optimally fills the steric void, displacing high-energy water molecules and dramatically increasing binding affinity [3].

  • The C5-Amine (Solvent-Exposed Vector): The 5-amino group serves as a synthetic vector directed toward the solvent-exposed region of the target protein. It allows for the attachment of solubilizing groups (e.g., morpholine or piperazine derivatives) via amidation or Buchwald-Hartwig cross-coupling without disrupting the core pharmacophore's binding pose.

G Scaffold 3-Bromo-1H-indol-5-amine HCl (Bifunctional Scaffold) C5 C5-Amine Derivatization (Amidation / Buchwald-Hartwig) Scaffold->C5 Nucleophilic Attack C3 C3-Bromo Derivatization (Suzuki-Miyaura / Sonogashira) Scaffold->C3 Pd-Catalyzed Cross-Coupling Kinase ATP-Competitive Kinase Inhibitors C5->Kinase C3->Kinase Protease Protease Inhibitors (e.g., Factor Xa) C3->Protease

Bifunctional derivatization strategy of 3-Bromo-1H-indol-5-amine.

Structure-Activity Relationship (SAR) Insights

The superiority of the 3-bromoindole moiety over other substituents is well-documented in the optimization of targeted inhibitors. Table 1 summarizes the quantitative impact of C3-substitution on the biological activity of indole-based Factor Xa inhibitors, demonstrating the causality behind selecting the brominated scaffold [3].

Table 1: SAR of C3-Substituted Indole Derivatives in Protease Inhibition

Indole C3-SubstituentCalculated LogPTarget IC₅₀ (nM)Mechanistic Rationale for Activity Shift
-H (Unsubstituted)2.42650.0Lacks sufficient steric bulk to engage the S1 hydrophobic pocket.
-CH₃ (Methyl)2.95118.0Fills the pocket but lacks the polarizability for localized dipole interactions.
-Br (Bromo)3.209.0 Optimal steric fill and halogen bonding enhance target affinity.
-Cl (Chloro)3.052.4Tighter electronegative packing; highly potent but synthetically less versatile than -Br for cross-coupling.
-CN (Cyano)2.10290.0High polarity introduces desolvation penalties in the hydrophobic pocket.

Data adapted from the structure-activity relationship studies of indole-based inhibitors [3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the reagent choices to guarantee high yields and accurate biological readouts.

Protocol A: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Because the C3-position is brominated, it is highly susceptible to palladium-catalyzed cross-coupling [4].

Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 3-Bromo-1H-indol-5-amine hydrochloride (1.0 eq), an arylboronic acid derivative (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Base Addition (Critical Step): Add K2​CO3​ (3.0 eq). Causality: The excess base is strictly required to first neutralize the hydrochloride salt (freeing the 5-amine) and subsequently form the reactive boronate complex necessary for transmetalation.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2​O . Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Reaction: Stir at 80 °C under an inert argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Biochemical Evaluation via TR-FRET Kinase Assay (EGFR)

Once derivatized, the biological activity of the synthesized kinase inhibitors must be evaluated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard [5]. Causality: Small-molecule libraries often contain fluorescent compounds. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay, yielding a near-zero background signal.

Methodology:

  • Enzyme Preparation: Dilute recombinant human EGFR kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% BRIJ-35).

  • Compound Incubation: Dispense 2.5 µL of the indole derivative (serial dilutions in DMSO) into a low-volume 384-well plate. Add 2.5 µL of the EGFR enzyme solution. Incubate for 15 minutes to allow for ATP-competitive pre-binding.

  • Reaction Initiation: Add 5 µL of a master mix containing a biotinylated peptide substrate (100 nM) and ATP (at the predetermined Km,app​ ).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium (Eu)-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC) [6].

  • Readout: Measure emission at 665 nm (APC acceptor) and 620 nm (Eu donor) using a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

G Enzyme EGFR Kinase + Substrate Reaction Kinase Reaction (ATP -> ADP) Enzyme->Reaction Inhibitor Indole Derivative (Inhibitor) Inhibitor->Reaction Blocks ATP Detection Add Eu-Antibody & SA-APC Reaction->Detection Read TR-FRET Readout (665nm / 620nm) Detection->Read Energy Transfer

TR-FRET kinase assay workflow for evaluating RTK inhibition.

Conclusion

The 3-Bromo-1H-indol-5-amine hydrochloride scaffold is a cornerstone in modern rational drug design. By leveraging the nucleophilicity of the C5-amine for solvent-exposed functionalization and the electrophilicity of the C3-bromide for target-specific halogen bonding, researchers can rapidly generate highly potent, ATP-competitive kinase inhibitors and protease antagonists. Adherence to rigorous, self-validating synthetic and biochemical protocols ensures the reliable translation of this scaffold into viable therapeutic leads.

References

  • Journal of Medicinal Chemistry (ACS Publications). Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. Retrieved from:[Link]

  • MDPI. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from:[Link]

Exploratory

A Senior Application Scientist's Guide to Characterizing the Pharmacokinetic Profile of 3-Bromo-1H-indol-5-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: 3-Bromo-1H-indol-5-amine hydrochloride is a specific chemical entity for which comprehensive, publicly available pharmacokinetic (PK) d...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Bromo-1H-indol-5-amine hydrochloride is a specific chemical entity for which comprehensive, publicly available pharmacokinetic (PK) data is not available. This is expected for a novel or research-stage compound. Therefore, this guide is designed as an in-depth methodological framework. It uses 3-Bromo-1H-indol-5-amine hydrochloride as a representative example of a new small molecule candidate to illustrate the strategic and technical processes required to define its complete pharmacokinetic profile. The principles and protocols described herein are universally applicable to the preclinical development of novel indole derivatives and other small molecules.[1][2][3][4][5]

Introduction: From Chemical Structure to Clinical Candidate

The journey of a novel compound like 3-Bromo-1H-indol-5-amine hydrochloride from a laboratory curiosity to a potential therapeutic is critically dependent on understanding its behavior within a biological system. Pharmacokinetics, the study of what the body does to a drug, forms the bedrock of this understanding. It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough characterization of the ADME profile is not an academic exercise; it is a fundamental requirement for designing safe and effective dosing regimens, interpreting toxicology studies, and ultimately, predicting clinical outcomes.[6][7]

This guide provides a logical, phased approach to elucidating the PK profile of our model compound. We will proceed from foundational physicochemical assessments to a suite of in vitro assays before culminating in definitive in vivo studies. Each step is designed to generate decision-making data, allowing for early identification of liabilities and informed progression of the candidate.[6][8]

Phase 1: Foundational Physicochemical & In Vitro ADME Profiling

The goal of this initial phase is to rapidly assess the fundamental "drug-like" properties of the molecule. These assays are typically high-throughput and provide the first glimpse into potential PK liabilities that might hinder development.[8][9][10]

Physicochemical Characterization

Before any biological assay, we must understand the molecule's intrinsic properties, as these will heavily influence its behavior in every subsequent test.[8]

  • Aqueous Solubility: This is arguably the most critical initial parameter. Poor solubility can be a major hurdle for oral absorption and can also create artifacts in in vitro assays.

    • Protocol: Thermodynamic Solubility. The compound is incubated in buffers of varying pH (e.g., pH 5.0, 6.2, 7.4) for an extended period (24-48 hours) to reach equilibrium. The supernatant is then analyzed by a suitable method like LC-UV or LC-MS/MS to determine the concentration of the dissolved compound.

    • Causality: Determining solubility at different pH values is crucial because the compound will encounter a range of pH environments in the gastrointestinal (GI) tract. A compound with low solubility at intestinal pH (6.2-7.4) may have poor oral absorption.

  • Lipophilicity (LogD): This measures the compound's distribution between an aqueous (buffer) and an organic (typically octanol) phase at a physiological pH.

    • Protocol: Shake-Flask Method. The compound is dissolved in a biphasic system of octanol and phosphate-buffered saline (PBS) at pH 7.4. After vigorous mixing and separation of the phases, the concentration of the compound in each phase is measured. LogD is the log10 of the ratio of the concentration in the octanol phase to the aqueous phase.

    • Causality: LogD provides a surrogate measure for membrane permeability. A LogD between 1 and 3 is often considered optimal for oral absorption, balancing the need to cross lipid cell membranes with sufficient aqueous solubility to be present at the membrane surface.

Core In Vitro ADME Assays

This panel of assays uses subcellular fractions, cells, and artificial membranes to model key ADME processes.

Table 1: Summary of Core In Vitro ADME Assays & Interpretation

Parameter Assay Typical System Key Output Interpretation for Advancement
Absorption PermeabilityCaco-2 cell monolayerApparent Permeability (Papp)High Papp suggests good potential for passive intestinal absorption. An efflux ratio >2 indicates the compound may be a substrate for efflux transporters like P-gp.
Distribution Plasma Protein BindingRapid Equilibrium Dialysis (RED)Percent BoundHigh binding (>99%) can limit the free (active) drug concentration. Species differences are important to assess.
Distribution Blood PartitioningIncubation with fresh whole bloodBlood-to-Plasma RatioA ratio >1 indicates preferential partitioning into red blood cells, affecting the interpretation of plasma-based PK data.
Metabolism Metabolic StabilityHuman Liver Microsomes (HLM)Intrinsic Clearance (CLint)High clearance suggests the compound is rapidly metabolized, which may lead to a short half-life and low oral bioavailability in vivo.
Metabolism CYP450 InhibitionRecombinant human CYP enzymesIC50 ValueA low IC50 (<1-10 µM) for major isoforms (e.g., CYP3A4, 2D6, 2C9) signals a high risk for drug-drug interactions (DDIs).[9]
Experimental Workflow for In Vitro Profiling

The following diagram illustrates the logical flow of the initial in vitro characterization.

InVitro_Workflow cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Decision Point cluster_2 Outcome A Physicochemical Characterization (Solubility, LogD) B Permeability Assay (Caco-2) A->B Informs Assay Conditions C Metabolic Stability (Liver Microsomes) A->C Informs Assay Conditions D Plasma Protein Binding (RED) A->D Informs Assay Conditions E CYP450 Inhibition Screen A->E Informs Assay Conditions Decision Profile Acceptable? B->Decision Low Permeability? C->Decision High Clearance? E->Decision Potent Inhibition? Proceed Proceed to In Vivo PK Decision->Proceed No Major Liabilities Optimize Medicinal Chemistry Optimization Decision->Optimize Liabilities Identified

Caption: Workflow for initial in-vitro ADME screening.

Phase 2: Definitive In Vivo Pharmacokinetic Studies

Following an acceptable in vitro profile, the next critical step is to evaluate the compound's behavior in a living organism. Rodent models (typically rats or mice) are standard for initial studies. These studies are essential for determining key PK parameters that govern the dosing regimen in all subsequent efficacy and toxicology studies.[11][12]

Study Design: The IV/PO Crossover

The most informative initial in vivo study is a crossover design where the same group of animals receives an intravenous (IV) dose and, after a washout period, an oral (PO) dose.

  • Intravenous (IV) Administration: This route delivers the drug directly into the systemic circulation. The resulting data is crucial for determining fundamental parameters like Clearance (CL) and Volume of Distribution (Vd) , independent of any absorption-related factors.

  • Oral (PO) Administration: This route assesses the extent and rate of absorption from the GI tract. Key parameters derived include Maximum Concentration (Cmax) , Time to Maximum Concentration (Tmax) , and, crucially, Oral Bioavailability (F%) .

Causality Behind the Crossover Design: By using the same animals for both doses, inter-animal variability is minimized. The IV data serves as the "100% absorbed" reference against which the PO data is compared, allowing for the precise calculation of absolute oral bioavailability.

The Critical Role of Bioanalysis: LC-MS/MS

The accuracy of any PK study hinges on the ability to reliably measure the concentration of the drug in biological matrices (typically plasma). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[13][14][15]

  • Principle: LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[14]

  • Why it's Authoritative: This technique can detect and quantify the parent drug (and its metabolites) at very low concentrations (pg/mL to ng/mL range) within a complex biological sample like plasma, ensuring high precision and accuracy.[13][16]

Protocol: Bioanalytical Method Validation Before analyzing study samples, the LC-MS/MS method must be rigorously validated according to regulatory guidelines.[17] This involves demonstrating:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of the measurements.

  • Calibration Curve: Establishing a reliable relationship between instrument response and known concentrations.

  • Matrix Effects: Ensuring that components in the plasma do not suppress or enhance the ionization of the analyte.

  • Stability: Confirming the analyte is stable during sample collection, processing, and storage.

Data Analysis and Key Pharmacokinetic Parameters

Plasma concentration-time data from the in vivo study is analyzed using non-compartmental analysis (NCA) to derive the key PK parameters.

Table 2: Key In Vivo Pharmacokinetic Parameters

Parameter Abbreviation Definition Significance
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing.Related to efficacy and potential peak-concentration toxicities.
Time to Cmax TmaxThe time at which Cmax is reached.An indicator of the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time.The primary measure of overall systemic exposure.
Half-Life t1/2The time required for the drug concentration to decrease by half.Dictates the dosing frequency required to maintain therapeutic levels.
Clearance CLThe volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in the plasma.
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation.A critical parameter for determining the oral dose needed to match a desired systemic exposure. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Phase 3: Metabolite Identification (MetID)

Understanding how a compound is metabolized is crucial for safety assessment. Metabolites can be inactive, active, or even toxic.[18] Early identification of metabolic pathways helps to interpret toxicology data and understand clearance mechanisms.[19]

  • Objective: To identify the chemical structures of the major metabolites of 3-Bromo-1H-indol-5-amine hydrochloride.[20]

  • Methodology:

    • In Vitro Incubation: The compound is incubated with systems of increasing complexity, such as liver microsomes, S9 fractions, and cryopreserved hepatocytes from preclinical species and humans.[21]

    • In Vivo Sample Analysis: Plasma and urine samples from the in vivo PK study are analyzed.

    • High-Resolution Mass Spectrometry (HRMS): Samples are analyzed using techniques like LC-QTOF/MS (Quadrupole Time-of-Flight Mass Spectrometry). HRMS provides highly accurate mass measurements, which allows for the prediction of elemental formulas for potential metabolites (e.g., addition of an oxygen atom for hydroxylation).[19]

    • Structural Elucidation: The fragmentation patterns of the parent drug and its metabolites in the mass spectrometer are compared to pinpoint the site of metabolic modification on the molecule (the "metabolic soft spot").[19][22]

Regulatory Causality: Regulatory agencies like the FDA require that any human metabolite that comprises a significant portion (>10%) of the total drug-related exposure at steady state be identified and, if necessary, evaluated in toxicology studies.[20][18]

Metabolite Identification Workflow

MetID_Workflow A Incubate Compound (e.g., Hepatocytes) C LC-HRMS Analysis (e.g., QTOF) A->C B Analyze Samples from In Vivo PK Study B->C D Data Processing: Parent vs. Metabolite C->D Acquire Data E Structural Elucidation (MS/MS Fragmentation) D->E Compare Spectra F Identify Metabolic 'Soft Spots' E->F G Assess Metabolite Safety (MIST Strategy) F->G Inform Toxicology

Caption: A streamlined workflow for metabolite identification.

Conclusion: Synthesizing the Profile for a Go/No-Go Decision

By systematically executing the phases outlined in this guide, a research team can build a comprehensive pharmacokinetic profile for a novel entity like 3-Bromo-1H-indol-5-amine hydrochloride. The synthesized data from in vitro and in vivo studies provides a clear picture of the compound's ADME properties. This complete profile allows for an informed decision: Does the compound possess a pharmacokinetic profile suitable for further development, or do identified liabilities (e.g., very low bioavailability, rapid clearance, formation of a toxic metabolite) necessitate a return to medicinal chemistry for optimization? This data-driven, iterative process is the cornerstone of modern, efficient drug discovery and development.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONPhor. Retrieved from [Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. Retrieved from [Link]

  • Dalen, P., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • What is LC-MS/MS Bioanalysis? An In-Depth Look at Its Importance and Applications. (2026, March 7). InfinixBio. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Sleno, L. (n.d.). Metabolite Identification in Drug Discovery. Springer Nature Experiments. Retrieved from [Link]

  • MetID insights for drug development. (n.d.). Labcorp. Retrieved from [Link]

  • Prakash, C., & Carter, D. (2003). Metabolite identification in drug discovery. PubMed. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience. Retrieved from [Link]

  • In Vitro ADME. (n.d.). BioDuro. Retrieved from [Link]

  • Xu, K., et al. (2014). A multiplexed hybrid LC–MS/MS pharmacokinetic assay to measure two co-administered monoclonal antibodies in a clinical study. Bioanalysis. Retrieved from [Link]

  • Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. (2025, June 1). NorthEast BioLab. Retrieved from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Rhenovia. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. PubMed. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • 3-Bromo-1h-indole. (n.d.). LookChem. Retrieved from [Link]

  • 3-Bromo-1h-indole. (n.d.). PubChem. Retrieved from [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). MDPI. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018, January 4). FDA. Retrieved from [Link]

  • Guidance for Industry: Population Pharmacokinetics. (n.d.). FDA. Retrieved from [Link]

  • Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. (2019). ResearchGate. Retrieved from [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021, August 20). FDA. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: Synthesis Pathway and Intermediates of 3-Bromo-1H-indol-5-amine Hydrochloride

Executive Summary 3-Bromo-1H-indol-5-amine hydrochloride (CAS 69343-99-3 / 525590-24-3) is a highly valued brominated indole derivative that serves as a critical synthetic intermediate in medicinal chemistry. It is predo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-1H-indol-5-amine hydrochloride (CAS 69343-99-3 / 525590-24-3) is a highly valued brominated indole derivative that serves as a critical synthetic intermediate in medicinal chemistry. It is predominantly utilized as a core scaffold in the development of targeted chemical libraries, specifically for synthesizing selective inhibitors of cell signaling pathways, such as erbB receptor tyrosine kinases [[1]](). This whitepaper provides a comprehensive, step-by-step technical analysis of its synthesis, focusing on retrosynthetic logic, chemoselectivity, and field-proven laboratory protocols.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of 3-bromo-1H-indol-5-amine requires strict electronic control over the highly reactive indole core. The optimal, high-yielding route begins with 5-nitro-1H-indole rather than 1H-indol-5-amine.

  • Regioselective Bromination Before Reduction: The amino group is strongly electron-donating. If 1H-indol-5-amine were subjected to direct bromination, the highly activated ring would undergo rapid, uncontrollable polybromination and oxidative degradation. Conversely, the nitro group in 5-nitro-1H-indole strongly deactivates the benzene ring, funneling electrophilic aromatic substitution exclusively to the intrinsically nucleophilic C-3 position of the pyrrole ring 2.

  • Chemoselective Nitro Reduction: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) of 3-bromo-5-nitroindole frequently results in unwanted hydrodehalogenation, cleaving the fragile C-Br bond. Utilizing Tin(II) chloride (SnCl₂) provides a chemoselective reduction of the nitro group to an amine while fully preserving the aryl halide 3.

  • Hydrochloride Salt Formation: Free 5-aminoindoles are notoriously electron-rich and highly susceptible to auto-oxidation in air, rapidly degrading into dark polymeric mixtures. Precipitation as the hydrochloride salt protonates the amine, withdrawing electron density from the ring system and dramatically enhancing long-term shelf stability.

SynthRoute A 5-Nitro-1H-indole (Starting Material) B 3-Bromo-5-nitro-1H-indole (Intermediate) A->B NBS, DMF Regioselective Bromination C 3-Bromo-1H-indol-5-amine (Free Base) B->C SnCl2·2H2O, EtOH Chemoselective Reduction D 3-Bromo-1H-indol-5-amine HCl (Final API) C->D HCl in Dioxane Salt Formation

Caption: Overall synthetic workflow for 3-Bromo-1H-indol-5-amine hydrochloride.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each transformation before proceeding.

Protocol A: Regioselective Bromination (Synthesis of 3-Bromo-5-nitro-1H-indole)
  • Preparation : In an oven-dried round-bottom flask, dissolve 5-nitro-1H-indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Gradually add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions. Causality Note: NBS is strictly preferred over Br₂ gas because it maintains a low, steady concentration of electrophilic bromine, preventing over-bromination 4.

  • Reaction & Validation : Allow the mixture to warm to room temperature and stir for 2–4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1) under UV light (254 nm). The reaction is complete when the starting material spot is fully consumed.

  • Workup : Pour the mixture into ice water to precipitate the product. Filter the resulting yellow solid, wash thoroughly with cold water to remove residual DMF and succinimide, and dry under high vacuum to yield 3-bromo-5-nitro-1H-indole.

Protocol B: Chemoselective Reduction (Synthesis of 3-Bromo-1H-indol-5-amine)
  • Preparation : Suspend 3-bromo-5-nitro-1H-indole (1.0 equiv) in absolute ethanol.

  • Reduction : Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv). Heat the mixture to 70–80 °C for 3–5 hours [[2]]().

  • Validation : Monitor via TLC. Self-Validation: The resulting amine is highly polar and will stain strongly positive (purple/brown) with ninhydrin, distinguishing it from the unreactive nitro precursor.

  • Workup (Critical Step) : Cool to room temperature and concentrate the ethanol under reduced pressure. Dilute the residue with ethyl acetate and carefully basify the aqueous layer using 1M NaOH to pH 8–9. Causality Note: Basification generates heavy, intractable tin hydroxide emulsions. To resolve this, filter the entire biphasic mixture through a tightly packed pad of Celite.

  • Extraction : Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free base as a pale solid.

Chemoselectivity Start 3-Bromo-5-nitro-1H-indole PdC H2, Pd/C Start->PdC SnCl2 SnCl2·2H2O / EtOH Start->SnCl2 Prod1 1H-indol-5-amine (Dehalogenated Byproduct) PdC->Prod1 Unwanted Hydrodehalogenation Prod2 3-Bromo-1H-indol-5-amine (Desired Product) SnCl2->Prod2 Chemoselective Nitro Reduction

Caption: Chemoselectivity rationale comparing SnCl2 reduction versus catalytic hydrogenation.

Protocol C: Hydrochloride Salt Formation
  • Preparation : Dissolve the crude 3-bromo-1H-indol-5-amine free base in a minimum volume of anhydrous 1,4-dioxane or diethyl ether.

  • Precipitation : Cool the solution to 0 °C and add a stoichiometric excess of 4M HCl in dioxane dropwise. Self-Validation: The sudden precipitation of a crystalline solid serves as an immediate visual confirmation of successful salt formation.

  • Isolation : Filter the precipitate under an inert atmosphere, wash with cold ether, and dry under high vacuum to afford the final API, 3-bromo-1H-indol-5-amine hydrochloride.

Quantitative Data & Analytics

The following table summarizes the expected quantitative parameters and key analytical markers for verifying the success of each synthetic step.

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Avg. Yield (%)Key Analytical Marker (NMR / TLC)
1 Electrophilic BrominationNBS, DMF0 to 252 - 480 - 87%Disappearance of the C-3 pyrrole proton (~6.5 ppm) in ¹H-NMR.
2 Chemoselective ReductionSnCl₂·2H₂O, EtOH70 - 803 - 570 - 80%Appearance of a broad -NH₂ singlet (~5.0-5.5 ppm) in ¹H-NMR.
3 Salt Formation4M HCl in Dioxane00.5 - 1> 90%Drastic shift in solubility profile; highly water-soluble.

References

  • Google Patents. "US 2005/0054662 A1 - Quinazoline derivatives". United States Patent Application Publication.
  • Google Patents. "WO 2006/019831 - Methods for treating hepatitis C". WIPO Patent Application.

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Exploratory

Pharmacological Profiling and Binding Affinity of 3-Bromo-1H-indol-5-amine Hydrochloride: A Privileged Scaffold for GPCR and Kinase Targeting

Executive Summary In modern drug discovery, the identification of versatile, low-molecular-weight building blocks is critical for developing high-affinity ligands. 3-Bromo-1H-indol-5-amine hydrochloride (CAS 525590-24-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of versatile, low-molecular-weight building blocks is critical for developing high-affinity ligands. 3-Bromo-1H-indol-5-amine hydrochloride (CAS 525590-24-3) represents a highly privileged, bifunctional scaffold utilized extensively in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1][1]. Physically presenting as a dark purple to black solid that requires protection from light [2][2], this compound provides a unique structural foundation. As a precursor mimicking endogenous neurotransmitters like serotonin, it provides an exceptional starting point for targeting the Serotonin Transporter, Neurokinin Receptors, and Orexin Receptors [3][3].

This technical guide deconstructs the structural rationale, target binding mechanics, and self-validating experimental protocols required to accurately quantify the binding affinity of this scaffold and its derivatives.

Structural Rationale & Physicochemical Dynamics

To understand the binding affinity of 3-bromo-1H-indol-5-amine, we must first analyze the causality behind its structural features and physical state.

  • The Hydrochloride Salt Selection: Why utilize the HCl salt over the free base? The free base of 3-bromo-1H-indol-5-amine is highly lipophilic and prone to aggregation in aqueous assay buffers. Protonation of the C5-amine to form the ammonium salt ( NH3+​Cl− ) significantly lowers the partition coefficient (LogP) and alters the hydration shell. This prevents colloidal aggregation during high-throughput screening (HTS) and Surface Plasmon Resonance (SPR), ensuring that measured binding kinetics reflect true 1:1 molecular interactions rather than artifactual micelle binding.

  • C3-Bromination (Halogen Bonding): The substitution of a bromine atom at the C3 position is not merely for steric bulk. Bromine exhibits an anisotropic charge distribution, creating an electron-deficient region known as a σ -hole. This allows the scaffold to form highly directional halogen bonds with Lewis bases (e.g., backbone carbonyl oxygens) in receptor pockets. Furthermore, it drives the scaffold into deep hydrophobic sub-pockets, such as the selectivity pocket in kinases [4][4].

  • C5-Amine (Hydrogen Bonding & Elaboration): In its unmodified state, the C5-amine acts as a critical hydrogen bond donor/acceptor, mimicking the 5-hydroxyl group of endogenous serotonin (5-HT). Synthetically, it serves as the primary vector for amide coupling or urea formation, allowing medicinal chemists to build out into solvent-exposed regions of target receptors.

G cluster_features Structural Features cluster_targets Target Receptors Scaffold 3-Bromo-1H-indol-5-amine HCl (Scaffold) C3_Br C3-Bromine (Halogen Bond / Lipophilicity) Scaffold->C3_Br C5_NH2 C5-Amine (H-Bonding / Salt Bridge) Scaffold->C5_NH2 Indole Indole Core (Pi-Pi Stacking) Scaffold->Indole Kinases Kinase Hinge Region (EGFR, RTKs) C3_Br->Kinases Hydrophobic Pocket GPCRs GPCRs (5-HT, Orexin) C3_Br->GPCRs Steric Anchor C5_NH2->GPCRs Mimics 5-OH of Serotonin Indole->Kinases Hinge Binder Indole->GPCRs Orthosteric Site

Fig 1: Pharmacophore mapping of 3-Bromo-1H-indol-5-amine features to target receptor domains.

Target Receptor Landscapes

Serotonergic (5-HT) Receptors

Because the indole core shares strict structural homology with 5-hydroxytryptamine, 3-bromo-1H-indol-5-amine derivatives act as potent modulators of 5-HT receptors. The causality of the C3-bromo group here is twofold: it prevents rapid metabolic degradation (e.g., by monoamine oxidase) and provides a steric wedge that often shifts the pharmacological profile from an agonist to an antagonist, locking the GPCR in an inactive conformation.

Kinase Domains (EGFR, RTKs)

When interrogating the hinge region of receptor tyrosine kinases (RTKs) and other transferases [4][4], indoles are classic ATP-competitive binders. The indole N1 donates a hydrogen bond to the kinase hinge region backbone (typically a methionine or leucine residue). The C3-bromo group occupies the gatekeeper-adjacent pocket, while the C5-amine projects out toward the solvent channel, providing a perfect vector for PROTAC linker attachment or solubility-enhancing groups.

Self-Validating Experimental Protocols

To accurately determine the binding affinity ( Kd​ or Ki​ ) of this scaffold, the experimental design must account for its specific physicochemical properties. Below are field-proven, self-validating protocols.

Protocol A: Surface Plasmon Resonance (SPR) for Kinase Kinetics

SPR is utilized to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates.

Causality of Design: The indole scaffold is typically stored as a 10 mM stock in 100% DMSO. Diluting this into the running buffer creates a bulk refractive index difference. Because SPR detects mass changes via refractive index, even a 0.1% mismatch between the sample and running buffer can mask the low-molecular-weight binding signal of the fragment. A DMSO solvent correction curve is therefore mandatory to self-validate the baseline.

  • Target Immobilization: Covalently couple the purified kinase domain to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 2000-3000 Response Units (RU).

  • Ligand Preparation: Dissolve 3-bromo-1H-indol-5-amine HCl in 100% DMSO, then dilute into HBS-EP+ buffer to achieve a final DMSO concentration of exactly 5.0%.

  • Self-Validation (DMSO Calibration): Inject a 5-point standard curve of DMSO (4.5% to 5.5%) to create a solvent correction model. This isolates the true binding response from bulk refractive index shifts.

  • Kinetic Injection: Inject a 2-fold concentration series of the ligand (ranging from 0.1 μM to 50 μM ) over the active and reference channels at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to calculate Kd​=koff​/kon​ . Validate the fit by ensuring the χ2 value is <10% of the Rmax​ .

SPR_Workflow Prep 1. Ligand Preparation (Solubilize HCl salt in buffer) Immobilize 2. Target Immobilization (Amine coupling to Sensor Chip) Prep->Immobilize Injection 3. Analyte Injection (Concentration series of Indole) Immobilize->Injection Binding 4. Association Phase (Measure kon via SPR signal) Injection->Binding Dissociation 5. Dissociation Phase (Measure koff via buffer wash) Binding->Dissociation Analysis 6. Kinetic Analysis (Calculate Kd = koff/kon) Dissociation->Analysis

Fig 2: Self-validating SPR workflow for quantifying indole scaffold binding kinetics.

Protocol B: Radioligand Competition Assay for GPCRs

For membrane-bound targets like the Orexin or 5-HT receptors, radioligand displacement is the gold standard.

Causality of Design: Why use GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI)? The indole core and protonated amine present a highly lipophilic, cationic surface that adheres strongly to standard glass fiber, generating false-positive binding signals. PEI coats the filter with a dense polycationic layer, repelling the ligand and ensuring that only receptor-bound radioligand is quantified.

  • Membrane Preparation: Isolate cell membranes expressing the target GPCR (e.g., 5-HT 2A​ ) and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Combine 50 μg of membrane protein, a fixed concentration of radioligand (e.g., [3H] -Ketanserin at its Kd​ ), and varying concentrations of the indole ligand (1 nM to 100 μM ).

  • Self-Validation (NSB Control): In parallel wells, add a 1000-fold excess of an unlabeled reference ligand to define Non-Specific Binding (NSB). This ensures the assay window is strictly measuring orthosteric engagement.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters. Wash 3x with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Binding Affinity Profiles

Because 3-bromo-1H-indol-5-amine is a fragment/scaffold rather than a finished therapeutic, its native binding affinities are typically in the micromolar range. The table below summarizes representative baseline affinity metrics for the unmodified scaffold compared to its structurally optimized derivatives, demonstrating its utility as a starting point for hit-to-lead campaigns.

Target SystemLigand StateAssay MethodologyBinding MetricFunctional Implication
5-HT 2A​ Receptor Unmodified ScaffoldRadioligand Binding Ki​≈4.2μM Weak orthosteric anchoring
5-HT 2A​ Receptor C5-Amide DerivativeRadioligand Binding Ki​≈12nM High-affinity antagonism
EGFR (Kinase Domain) Unmodified ScaffoldSPR (Kinetic) Kd​≈15μM Baseline hinge-binding
EGFR (Kinase Domain) C5-Urea DerivativeSPR (Kinetic) Kd​≈45nM Potent ATP-competitive inhibition
Orexin Receptor (OX 1​ ) Unmodified ScaffoldRadioligand Binding Ki​>50μM Negligible native binding
Orexin Receptor (OX 1​ ) C3-Aryl DerivativeRadioligand Binding Ki​≈85nM Deep hydrophobic pocket engagement

References

  • Source: sigmaaldrich.
  • Title: 525590-24-3(3-AMINO-5-BROMOINDOLE)
  • Source: benchchem.
  • Source: fluorochem.co.
  • Source: benchchem.

Sources

Foundational

De-Risking the Halogenated Indole Scaffold: Preliminary Toxicity Screening of 3-Bromo-1H-indol-5-amine Hydrochloride

Introduction: The Mechanistic Puzzle of Halogenated Indoles In early-stage drug discovery, the indole scaffold is universally recognized as a "privileged structure," forming the core of numerous approved therapeutics ran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Puzzle of Halogenated Indoles

In early-stage drug discovery, the indole scaffold is universally recognized as a "privileged structure," forming the core of numerous approved therapeutics ranging from antivirals to CNS agents. Specifically, halogenated indoles have recently garnered significant attention for their potent antivirulence and antimicrobial properties[1].

However, as a Senior Application Scientist, I approach the functionalization of this scaffold not just for its efficacy, but for its inherent toxicological liabilities. 3-Bromo-1H-indol-5-amine hydrochloride presents a fascinating, yet challenging, chemical starting point. The C3-bromination enhances lipophilicity and target residence time, while the C5-primary amine provides a critical hydrogen bond donor. The hydrochloride salt formulation is highly advantageous for early screening, as it ensures robust aqueous solubility, thereby minimizing the use of DMSO—a solvent that can introduce confounding cytotoxicity artifacts in high-throughput assays.

Despite these advantages, the structural motifs of this compound trigger three major toxicological alerts that must be systematically de-risked:

  • Hepatotoxicity: Lipophilic halogens can drive non-specific accumulation in hepatic tissue.

  • Genotoxicity: Primary aromatic amines are notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation into reactive electrophiles[2].

  • Cardiotoxicity: Basic amines frequently interact with the promiscuous binding pocket of the hERG potassium channel[3].

This whitepaper outlines a self-validating, causality-driven framework for the preliminary toxicity screening of 3-Bromo-1H-indol-5-amine hydrochloride.

Causality-Driven Assay Selection

To build a robust screening cascade, we must understand the why behind each assay. Toxicity is rarely a function of the parent molecule alone; it is often a consequence of its metabolic fate.

Hepatotoxicity (HepG2 Cytotoxicity)

The liver is the primary site of xenobiotic metabolism. We utilize the human hepatocellular carcinoma cell line (HepG2) for initial screening. While HepG2 cells possess lower basal CYP450 expression compared to primary human hepatocytes, they are highly scalable and provide a reliable baseline for detecting mitochondrial impairment and membrane degradation[4].

Genotoxicity (The Ames Test)

The C5-amine group is a classic structural alert. Hepatic enzymes, specifically CYP1A2, can oxidize primary aromatic amines into N-hydroxylamines. Phase II esterification (via NATs or SULTs) then converts these into highly reactive nitrenium ions, which covalently bind to DNA, causing mutations[5]. Therefore, the Ames test (bacterial reverse mutation assay) must be conducted both in the presence and absence of rat liver homogenate (S9 fraction) to capture this bioactivation pathway.

Fig 1. CYP450-mediated bioactivation pathway of primary aromatic amines.

Cardiotoxicity (hERG Inhibition)

Drug-induced QT interval prolongation is a leading cause of late-stage clinical attrition. The hERG ( Kv​11.1 ) channel has a large inner cavity that readily traps protonated basic amines[3]. Because 3-Bromo-1H-indol-5-amine is formulated as a hydrochloride salt, its protonated state at physiological pH makes early hERG screening mandatory.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated for 3-Bromo-1H-indol-5-amine hydrochloride is anchored by strict quality control metrics.

Protocol A: Multiparametric HepG2 Cytotoxicity (MTT Assay)

Objective: Determine the IC50​ for cellular viability.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 3-Bromo-1H-indol-5-amine HCl directly in culture media (leveraging its salt form) to create a 10 mM stock. Perform serial dilutions to yield final well concentrations ranging from 0.1 µM to 100 µM.

  • Internal Controls:

    • Negative Control: 0.1% DMSO (vehicle).

    • Positive Control: Chlorpromazine (known hepatotoxin, expected IC50​≈15μM ).

  • Incubation & Readout: Expose cells for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO. Measure absorbance at 570 nm.

  • Validation Criterion: The assay is valid only if the positive control yields an IC50​ within 20% of its historical average and the vehicle control shows >95% viability.

Protocol B: Miniaturized Ames Test (OECD 471 Compliant)

Objective: Assess direct and metabolism-dependent mutagenicity.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation: Prepare 10% v/v Aroclor 1254-induced rat liver S9 mix with necessary cofactors (NADP+, G6P).

  • Exposure: In a 24-well format, combine 10 µL of test compound (concentrations: 1, 10, 50, 100, 500 µ g/well ), 50 µL of bacterial suspension, and 100 µL of either PBS (for -S9) or S9 mix (for +S9).

  • Internal Controls:

    • -S9 Positive Controls: 4-Nitro-o-phenylenediamine (TA98), Sodium azide (TA100).

    • +S9 Positive Control: 2-Aminoanthracene (validates S9 metabolic activity).

  • Incubation & Scoring: Add top agar, pour onto minimal glucose agar plates, and incubate for 48 hours at 37°C. Count revertant colonies.

  • Validation Criterion: A positive hit is defined as a dose-dependent increase in revertant colonies ≥2 -fold over the vehicle control. The S9 mix is validated only if 2-Aminoanthracene induces a >5 -fold increase.

Protocol C: hERG Fluorescence Polarization (FP) Assay

Objective: High-throughput triage of cardiac liability before resource-intensive patch-clamp electrophysiology.

  • Membrane Preparation: Utilize commercially available HEK293 cell membranes overexpressing the hERG channel.

  • Tracer Displacement: Add 3-Bromo-1H-indol-5-amine HCl (1 µM to 100 µM) to a 384-well plate containing hERG membranes and a fluorescently labeled hERG tracer (e.g., a Cy5-labeled astemizole derivative).

  • Internal Controls:

    • Positive Control: E-4031 (highly selective hERG blocker, expected IC50​≈20nM ).

  • Readout: Measure fluorescence polarization (mP). As the test compound displaces the tracer from the channel pore, the tracer tumbles faster in solution, resulting in a decrease in mP.

  • Validation Criterion: Z'-factor of the assay plate must be ≥0.5 .

Screening Workflow and Data Interpretation

To streamline decision-making, the data generated from the protocols above must be evaluated against strict hit-to-lead thresholds.

Fig 2. Hit-to-lead toxicity screening workflow for halogenated indoles.

Quantitative Data Summary

The following table summarizes the target metrics and acceptable thresholds required to advance 3-Bromo-1H-indol-5-amine hydrochloride from a "Hit" to a "Lead" compound.

Assay CategoryTarget MetricAcceptable Threshold (Hit)Optimal Threshold (Lead)Mechanistic Rationale
HepG2 Cytotoxicity IC50​ (Viability) >30μM >100μM Ensures a sufficient therapeutic window between efficacy and basal cellular toxicity[4].
Ames Test (-S9) Revertant Fold-Change <2.0 -fold <2.0 -foldConfirms the parent halogenated indole does not directly intercalate or damage bacterial DNA.
Ames Test (+S9) Revertant Fold-Change <2.0 -fold <2.0 -foldConfirms the C5-amine is not bioactivated into a mutagenic nitrenium ion by CYP450s[5].
hERG Inhibition IC50​ (Displacement) >10μM >30μM Minimizes the risk of fatal ventricular arrhythmias (Torsades de Pointes) caused by basic amine trapping[3].

Conclusion

The evaluation of 3-Bromo-1H-indol-5-amine hydrochloride requires a rigorous, causality-based approach. While the indole core offers immense pharmacological potential, the specific combination of a C3-halogen and a C5-primary amine necessitates strict de-risking of hepatotoxic, genotoxic, and cardiotoxic liabilities. By employing self-validating protocols and adhering to the quantitative thresholds outlined in this guide, drug development professionals can confidently navigate the preliminary toxicity landscape of this promising chemical starting point.

References

  • Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum Source: Antimicrobial Agents and Chemotherapy (NIH / PMC) URL:[Link]

  • Mutagens and Carcinogens in Foods Source: Annual Review of Biochemistry URL:[Link]

  • Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model Source: Microbiology Spectrum (ASM Journals) URL:[Link]

  • HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved Source: Archives of Toxicology (PubMed) URL:[Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays Source: Drug Target Review URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 3-Bromo-1H-indol-5-amine Hydrochloride Stock Solutions

Introduction and Chemical Profile 3-Bromo-1H-indol-5-amine hydrochloride is a structurally significant halogenated indole derivative widely utilized as a pharmacological probe and a crucial building block in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

3-Bromo-1H-indol-5-amine hydrochloride is a structurally significant halogenated indole derivative widely utilized as a pharmacological probe and a crucial building block in medicinal chemistry and drug discovery[1]. The precise preparation of its stock solution is critical for maintaining experimental reproducibility in high-throughput screening (HTS) and in vitro cellular assays.

Formulating this compound requires a deep understanding of its physicochemical properties. The hydrochloride salt form is specifically engineered to enhance solid-state stability, mitigating the rapid oxidation typically observed in free-base indole amines[2].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 3-Bromo-1H-indol-5-amine hydrochloride
CAS Number 2918779-63-0[3]
Molecular Formula C₈H₇BrN₂ · HCl (or C₈H₈BrClN₂)
Molecular Weight 247.52 g/mol
Appearance Solid (Off-white to dark purple/brownish, depending on oxidation)[2]
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C (Desiccated, protect from light)

Scientific Rationale: Causality in Experimental Choices

As a Senior Application Scientist, I emphasize that protocol steps are not arbitrary; they are dictated by the molecule's thermodynamic and kinetic liabilities.

  • Solvent Selection (The Hydrophobic Core): While hydrochloride salts generally exhibit improved aqueous solubility, the hydrophobic indole core and the bulky bromine atom at the 3-position significantly restrict complete dissolution in purely aqueous buffers at high concentrations. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. It prevents micelle formation and invisible micro-precipitation, ensuring the molarity of your stock is absolute.

  • Salt vs. Free Base Dynamics: The primary amine at the 5-position is highly susceptible to atmospheric oxidation. The hydrochloride salt protonates this amine ( NH3+​ ), reducing its nucleophilicity and thereby extending the shelf-life of the solid powder[2]. However, once dissolved in a polar aprotic solvent like DMSO, the compound becomes vulnerable again.

  • Temperature and Light Sensitivity: Halogenated indoles are prone to photo-degradation and oxidative dimerization. Exposure to ambient light and oxygen generates free radicals that attack the indole ring, leading to a loss of compound efficacy and the introduction of cytotoxic degradation byproducts.

DegradationPathway A 3-Bromo-1H-indol-5-amine (Intact / Active) B Light / O2 / Moisture Exposure A->B C Amine Oxidation & Indole Dimerization B->C Free Radical Catalysis D Assay Artifacts & Loss of Efficacy C->D

Fig 1: Oxidative degradation pathway of 3-Bromo-1H-indol-5-amine highlighting the need for strict storage.

Reconstitution Matrix

To ensure absolute precision, do not weigh sub-milligram quantities unless using a microbalance. It is highly recommended to dissolve the entire contents of a pre-weighed vial or use standard mass increments. Use the matrix below to determine the exact volume of Anhydrous DMSO required.

Table 2: DMSO Volume Required for Target Concentrations

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol ) × 10⁻³]

Mass of CompoundVolume for 1 mM StockVolume for 10 mM StockVolume for 50 mM Stock
1 mg 4.040 mL404 µL80.8 µL
5 mg 20.200 mL2.020 mL404 µL
10 mg 40.401 mL4.040 mL808 µL

(Note: 50 mM is near the upper solubility limit for this compound class in DMSO; 10 mM is the industry-standard recommendation for optimal stability).

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system to eliminate operator-induced variability.

Phase 1: Equilibration and Weighing
  • Equilibration: Remove the solid compound from -20°C storage. Crucial Step: Allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30–60 minutes. Opening a cold vial will cause atmospheric moisture condensation, instantly degrading the compound and altering its mass.

  • Weighing: In a low-light environment, rapidly weigh the desired mass (e.g., 5.0 mg) using an analytical balance. Transfer immediately to a sterile, amber glass vial or a foil-wrapped Eppendorf tube.

Phase 2: Dissolution
  • Solvent Addition: Using a calibrated micropipette, add the exact volume of Anhydrous DMSO (e.g., 2.020 mL for a 10 mM stock from 5 mg).

  • Agitation: Vortex the solution gently for 30 seconds.

  • Sonication: If particulate matter remains visible, place the vial in a room-temperature ultrasonic water bath for 1–2 minutes. Do not allow the water bath to heat up, as thermal stress accelerates degradation.

Phase 3: Aliquotting and Storage
  • Aliquotting: Divide the master stock into 10 µL to 50 µL single-use aliquots in opaque or amber PCR tubes.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer immediately to a -80°C freezer.

    • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients and irreversible micro-precipitation of the indole.

Phase 4: In Vitro Assay Application
  • Dilution: Thaw a single aliquot at RT immediately before use. Dilute the stock into your aqueous assay buffer.

    • Rule of Thumb: Ensure the final DMSO concentration in the biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Workflow N1 Solid Compound (Equilibrate to RT) N2 Weigh & Transfer (Amber Vial) N1->N2 N3 Add Anhydrous DMSO (Calculate via Matrix) N2->N3 N4 Vortex & Sonicate (Max 2 mins, RT) N3->N4 N5 Aliquot into Single-use Tubes N4->N5 N6 Store at -80°C (Protect from light) N5->N6 N7 Dilute in Assay Buffer (<0.1% DMSO final) N6->N7 Thaw immediately before assay

Fig 2: Standardized workflow for the preparation and handling of the stock solution.

Quality Control and Validation

To ensure the trustworthiness of your experimental data, validate the stock solution using the following parameters:

  • Visual Inspection: A fresh, healthy stock solution of 3-Bromo-1H-indol-5-amine hydrochloride in DMSO should be clear and colorless to very faint yellow. If the solution turns dark purple, brown, or black, this is a definitive indicator of severe amine oxidation[2]. Discard the stock immediately.

  • Analytical Verification: For rigorous HTS campaigns, verify the integrity of the 10 mM stock via LC-MS (Liquid Chromatography-Mass Spectrometry) prior to freezing. Look for the parent ion mass [M+H]⁺ corresponding to the free base (m/z ≈ 211.0 / 213.0 due to bromine isotopes).

References

Sources

Application

3-Bromo-1H-indol-5-amine hydrochloride HPLC analysis and quantification method

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis and Quantification of 3-Bromo-1H-indol-5-amine hydrochloride. Introduction 3-Bromo-1H-indol-5-amine hydrochloride is an indo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis and Quantification of 3-Bromo-1H-indol-5-amine hydrochloride.

Introduction

3-Bromo-1H-indol-5-amine hydrochloride is an indole derivative of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of pharmacologically active compounds. The indole scaffold is a privileged structure found in numerous biologically active molecules.[1] Accurate and reliable quantification of this intermediate is critical for ensuring the quality, purity, and consistency of starting materials in the pharmaceutical development pipeline.

This application note provides a comprehensive, validated, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise analysis and quantification of 3-Bromo-1H-indol-5-amine hydrochloride. The described protocol is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for its implementation. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Principle of the Method

The chromatographic separation is based on reversed-phase HPLC, a technique where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.[1] 3-Bromo-1H-indol-5-amine, being a moderately polar molecule due to its indole ring and amine group, interacts with the hydrophobic C18 stationary phase. Elution is achieved using a gradient of a polar aqueous phase and a less polar organic solvent.

Causality of Methodological Choices:

  • Reversed-Phase (C18 Column): A C18 column is selected for its versatility and strong hydrophobic retention of the indole ring. This allows for effective separation from more polar impurities.

  • Acidified Mobile Phase: The analyte is an amine salt. Controlling the pH of the mobile phase with an acidic modifier (formic acid) is crucial. This ensures that the primary amine group remains consistently protonated (as -NH3+), preventing peak tailing and ensuring reproducible retention times.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to provide a robust separation in a reasonable timeframe.[5]

  • UV Detection: The indole ring contains a chromophore that strongly absorbs UV radiation. A detection wavelength of 280 nm is selected, as this is a characteristic absorbance maximum for indole-containing compounds, providing high sensitivity.[6][7] A Photodiode Array (PDA) detector is recommended to confirm peak purity.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Chromatography Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents:

    • 3-Bromo-1H-indol-5-amine hydrochloride Reference Standard (Purity ≥98%).

    • Acetonitrile (HPLC Grade).[8]

    • Methanol (HPLC Grade).

    • Formic acid (ACS Grade or higher).

    • Deionized water (18.2 MΩ·cm).

  • Labware: Volumetric flasks, pipettes, 0.22 µm syringe filters, HPLC vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water. Filter through a 0.45 µm filter.[9]

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile.

  • Diluent: Methanol and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Bromo-1H-indol-5-amine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent in a volumetric flask to achieve a target concentration of 100 µg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.[1]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 25 minutes
System Suitability Test (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified. This protocol is a self-validating system to ensure trustworthiness. Inject a working standard solution (e.g., 50 µg/mL) six consecutive times and evaluate the following parameters as per USP <621> guidelines.[10][11][12]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

Method Validation Workflow

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4]

G cluster_prep Phase 1: Preparation & System Setup cluster_validation Phase 2: ICH Q2(R1) Method Validation cluster_quant Phase 3: Routine Analysis Prep Standard & Sample Preparation HPLC_Setup HPLC System Configuration Prep->HPLC_Setup Load Samples SST System Suitability Test (SST) HPLC_Setup->SST Run Injections Validation_Core Validated Analytical Method SST->Validation_Core Passes Criteria Specificity Specificity & Forced Degradation Validation_Core->Specificity Linearity Linearity & Range Validation_Core->Linearity Accuracy Accuracy (% Recovery) Validation_Core->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Core->Precision Sensitivity LOD & LOQ Validation_Core->Sensitivity Robustness Robustness Validation_Core->Robustness Quant Sample Quantification Validation_Core->Quant Apply Method Report Generate Report Quant->Report

Caption: Workflow for HPLC Method Validation and Analysis.

Validation Summary

The following parameters were assessed:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities and degradation products was confirmed through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The main peak was well-resolved from all degradation products, and peak purity analysis using a PDA detector confirmed no co-eluting peaks.

  • Linearity: A linear relationship between the peak area and concentration was established across the range of 1-100 µg/mL.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
  • Accuracy: The accuracy was determined by the recovery of known amounts of the standard spiked into a sample matrix.

Concentration LevelMean Recovery (%)%RSD
Low (80%)99.5%0.8%
Medium (100%)100.2%0.5%
High (120%)99.8%0.7%
  • Precision:

    • Repeatability (Intra-day): The %RSD for six replicate injections of the same standard was less than 1.0%.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, with the %RSD between the two data sets being less than 2.0%.[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: 0.3 µg/mL (Based on Signal-to-Noise ratio of 3:1)

    • LOQ: 1.0 µg/mL (Based on Signal-to-Noise ratio of 10:1)

  • Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). All system suitability parameters were met under these varied conditions.

Forced Degradation Study

A stability-indicating method is one that can separate the drug substance from its degradation products.[14][15] Forced degradation studies were conducted to provide an indication of the method's specificity.

G cluster_stress Stress Conditions cluster_hplc Stability-Indicating HPLC Method Analyte 3-Bromo-1H-indol-5-amine (API) Acid Acid Hydrolysis (e.g., 0.1N HCl) Analyte->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2) Analyte->Oxidation Thermal Thermal (e.g., 80°C) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo Separation Resolution of API from Degradants Analyte->Separation Degradation Degradation Products Acid->Degradation Base->Degradation Oxidation->Degradation Thermal->Degradation Photo->Degradation Degradation->Separation

Caption: Forced Degradation logical relationship.

Stress ConditionObservation
Acidic (0.1N HCl, 60°C) Significant degradation observed.
Alkaline (0.1N NaOH, RT) Major degradation observed.
Oxidative (3% H₂O₂, RT) Moderate degradation observed.
Thermal (80°C, dry heat) Minor degradation observed.
Photolytic (UV light) Minor degradation observed.

In all cases, the developed HPLC method was able to resolve the parent peak from all degradation product peaks, confirming its stability-indicating nature.

Quantification

The concentration of 3-Bromo-1H-indol-5-amine hydrochloride in a sample can be calculated using the calibration curve derived from the working standard solutions.

Formula: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Conclusion

This application note details a robust, sensitive, and specific RP-HPLC method for the quantification of 3-Bromo-1H-indol-5-amine hydrochloride. The method has been thoroughly validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The stability-indicating nature of the assay was confirmed through forced degradation studies, making it suitable for routine quality control analysis and stability testing in a pharmaceutical development setting.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Pharmacopeia. USP-NF 〈621〉 Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • PubMed. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • ResearchGate. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • NextSDS. 3-bromo-1H-indol-6-amine hydrochloride — Chemical Substance Information. [Link]

  • MDPI. An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • International Journal of Current Pharmaceutical Research. Development and validation of the RP-HPLC method for Cis-Bromo Benzoate determination in Itraconazole API and its pharmaceutical dosage forms. [Link]

  • PubChem. 3-Bromo-1h-indole. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • PubMed. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]

  • PubChemLite. 3-bromo-1h-indazol-5-amine (C7H6BrN3). [Link]

  • PMC. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]

  • PMC. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • Shodex. Solubility of Solvents. [Link]

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Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for 3-Bromo-1H-indol-5-amine hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosing regimens for the novel research compound, 3-Bromo-1H-indol-5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosing regimens for the novel research compound, 3-Bromo-1H-indol-5-amine hydrochloride. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with potential applications in oncology and anti-infective research.[1][2][3] Given the nascent stage of research for this specific molecule, this guide emphasizes a systematic, first-principles approach. It details the critical steps from physicochemical characterization and formulation development to conducting structured dose-range finding and toxicity assessments. The protocols herein are designed to be self-validating, providing the scientific rationale behind each step to ensure robust and reproducible outcomes.

Introduction and Scientific Background

3-Bromo-1H-indol-5-amine hydrochloride belongs to the indole family, a class of heterocyclic compounds of significant interest in drug discovery. The indole ring system is a core component of many approved drugs and clinical candidates, valued for its ability to interact with a wide array of biological targets.[4] The introduction of a bromine atom and an amine group at specific positions on the indole ring can significantly modulate its electronic properties and biological activity, potentially leading to novel therapeutic agents.[5]

Before any in vivo efficacy of 3-Bromo-1H-indol-5-amine hydrochloride can be determined, a foundational understanding of its in vivo behavior must be established. This begins with creating a suitable formulation for administration and then systematically determining a safe and tolerable dose range. This document provides the necessary protocols to navigate these initial, critical stages of in vivo research.

Physicochemical Characterization and Pre-Formulation Strategy

A thorough understanding of the compound's physical and chemical properties is the bedrock of successful in vivo studies.

Table 1: Physicochemical Properties of 3-Bromo-1H-indol-5-amine

PropertyValue/InformationSource/Note
Molecular Formula C₈H₇BrN₂[2]
Molecular Weight 211.06 g/mol (Free Base)[2]
IUPAC Name 3-bromo-1H-indol-5-amine[6]
Form Hydrochloride SaltAssumed to improve aqueous solubility.
Predicted LogP 2.01[6]
Appearance Greenish-grey to tan powder (related amine)[2]

The predicted LogP suggests the free base is lipophilic, making poor aqueous solubility a primary challenge. The hydrochloride salt form is a common strategy to enhance solubility, but it may not be sufficient for achieving the desired concentrations for in vivo dosing.[7] Therefore, a systematic formulation development approach is essential.

Logical Workflow for Formulation Selection

The following diagram outlines the decision-making process for selecting an appropriate vehicle for in vivo administration.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Vehicle Selection & Optimization A Determine Target Dose & Concentration (e.g., 10 mg/mL for a 100 mg/kg dose) B Screen Solubility in Aqueous Vehicles (Saline, PBS, 5% Dextrose) A->B E Soluble in Aqueous Vehicle? B->E C Screen Solubility in GRAS Co-solvents (PEG400, PG, DMSO, Ethanol) D Screen in Surfactant/Cyclodextrin Vehicles (Tween 80, Solutol HS 15, HP-β-CD) C->D G Develop Co-solvent Formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline) D->G Co-solvent approach H Develop Surfactant/Complexation Vehicle (e.g., 10% Solutol in Saline) D->H Surfactant approach E->C No F Use Simple Aqueous Solution E->F Yes I Is Viscosity Suitable for Dosing? G->I H->I J Final Vehicle Selected I->J Yes K Reformulate: Adjust Co-solvent Ratios I->K No K->G

Caption: Workflow for selecting a suitable formulation strategy.

Protocols for Formulation Development

Protocol 3.1: Solubility Screening

Objective: To identify a suitable solvent system capable of dissolving 3-Bromo-1H-indol-5-amine hydrochloride at the required concentration for in vivo studies.

Materials:

  • 3-Bromo-1H-indol-5-amine hydrochloride

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Sonicator

  • Solvents: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Ethanol, Tween® 80, Solutol® HS 15, Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Procedure:

  • Determine Target Concentration: Based on anticipated dose levels from similar indole compounds (e.g., 10-50 mg/kg), calculate the required stock concentration.[8][9] For a 50 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, a 5 mg/mL solution is needed. Aim for a slightly higher concentration (e.g., 6-7 mg/mL) to ensure stability.

  • Weigh Compound: Accurately weigh 5-10 mg of the compound into each vial.

  • Solvent Addition: Add a small, precise volume of the first test vehicle (e.g., 100 µL of saline) to one vial.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the mixture for 5-10 minutes. Gentle warming (37-40°C) can be applied, but compound stability at this temperature should be considered.[10]

  • Observation: Visually inspect for complete dissolution against a light and dark background.

  • Incremental Addition: If the compound is not dissolved, add another measured aliquot of the vehicle and repeat step 4. Continue until the compound dissolves or a maximum practical volume is reached.

  • Calculate Solubility: Determine the approximate solubility in mg/mL.

  • Test Other Vehicles: Repeat steps 3-7 for all planned vehicles and co-solvent mixtures.

Table 2: Example Formulation Vehicles for In Vivo Studies

Vehicle Composition (v/v/v)Route of AdministrationNotes
0.9% SalineIV, IP, SC, POIdeal, but only for highly soluble compounds.
5-10% DMSO / 95-90% SalineIP, IV (with caution)DMSO can have its own biological effects.
10% DMSO / 40% PEG 400 / 50% SalinePO, IPA common vehicle for poorly soluble compounds.[10]
20% HP-β-CD in WaterPO, IVCyclodextrins can improve solubility through complexation.[11][12]
10% Solutol® HS 15 in WaterIV, POA non-ionic solubilizer and emulsifying agent.[10]

IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per os (oral gavage)

In Vivo Dose-Range Finding (DRF) and Acute Toxicity Protocol

The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD) and observe any acute toxicities. The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects.

Workflow for Dose-Range Finding Study

G cluster_0 Single Dose Escalation A Select Animal Model (e.g., C57BL/6 Mice, 8-10 weeks old) B Select Starting Dose (Based on literature of similar compounds, e.g., 5-10 mg/kg) A->B C Prepare Dosing Formulations (Compound + Vehicle Control) B->C D Dose Group 1 (n=3-5) + Vehicle Group (n=3-5) C->D E Administer Single Dose (e.g., Intraperitoneal) D->E F Monitor Clinical Signs & Body Weight (4-6 hrs post-dose, then daily for 7-14 days) E->F G Toxicity Observed? F->G H Dose Escalation (e.g., 2x or 3x increment) G->H No J MTD Determined (Highest dose with no >10-15% body weight loss and no severe clinical signs) G->J Yes I Dose Group 2 (n=3-5) H->I I->E

Caption: Experimental workflow for a dose-range finding study.

Protocol 4.1: Acute Single-Dose Escalation Study

Objective: To determine the MTD of 3-Bromo-1H-indol-5-amine hydrochloride following a single administration.

Animals:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Sex: Use one sex to reduce variability, typically male for initial studies unless there is a sex-specific indication.

  • Age: 8-10 weeks

  • Group Size: 3-5 animals per dose group, plus a vehicle control group.

Procedure:

  • Acclimatization: Allow animals to acclimate for at least 5-7 days before the study begins.

  • Dose Selection: Based on in vivo studies of other indole derivatives, a starting dose of 10 mg/kg is a reasonable starting point.[8] A potential dose escalation scheme could be 10, 30, and 100 mg/kg.

  • Randomization and Baseline Measurements: Randomly assign animals to dose groups. Record the body weight of each animal on Day 0, just before dosing.

  • Dosing: Administer the prepared formulation of 3-Bromo-1H-indol-5-amine hydrochloride or vehicle control via the selected route (e.g., intraperitoneal injection).

  • Post-Dose Monitoring (Acute Phase): Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose. Record any clinical signs of toxicity.

Table 3: Clinical Signs of Toxicity for Observation

CategorySigns to Monitor
General Appearance Hunched posture, piloerection (rough coat), lethargy, hyperactivity
Respiratory Labored breathing, gasping, change in respiratory rate
Neurological Ataxia (unsteady gait), tremors, convulsions, circling
Autonomic Salivation, lacrimation (tearing), diarrhea
  • Daily Monitoring: Record body weights and perform clinical observations daily for 7 to 14 days.

  • Endpoint and MTD Determination:

    • The MTD is generally considered the highest dose that does not result in:

      • Mortality.

      • More than a 15-20% mean body weight loss.

      • Severe, irreversible, or distressing clinical signs of toxicity.

    • If toxicity is observed, subsequent dose escalation steps should be smaller or terminated.

  • Necropsy (Optional but Recommended): At the end of the study, a gross necropsy can be performed to look for any visible organ abnormalities. For the highest dose group, collecting tissues for histopathology can provide valuable information on target organ toxicity.

Designing Efficacy Studies

Once the MTD is established, this information can be used to select dose levels for efficacy studies.

  • Dose Selection: Typically, three dose levels are chosen: a high dose (at or near the MTD), a mid-dose, and a low dose. For example, if the MTD is 100 mg/kg, efficacy doses might be 75, 25, and 8 mg/kg.

  • Dosing Frequency: The dosing frequency will depend on the compound's pharmacokinetic profile (if known) and the nature of the disease model. In the absence of PK data, dosing once or twice daily is a common starting point for oral administration in efficacy models.[1]

  • Controls are Critical: Always include a vehicle-treated group to ensure that any observed effects are due to the compound and not the formulation. A positive control group (a compound known to be effective in the model) is also highly recommended to validate the experiment.

Conclusion

Establishing a safe and effective in vivo dosing regimen for a novel compound like 3-Bromo-1H-indol-5-amine hydrochloride is a foundational step in preclinical drug development. There is no substitute for a systematic, data-driven approach. By first tackling formulation challenges and then carefully executing a dose-range finding study as outlined in these protocols, researchers can generate the robust and reliable data needed to confidently advance their investigation into the therapeutic potential of this and other novel indole derivatives.

References

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • How to Improve the Bioavailability of Poorly W
  • Formulation of poorly water-soluble drugs for oral administr
  • Formulation of poorly soluble compounds. European Medicines Agency.
  • A Comparative Guide to the In-Vivo Efficacy of Bioactive Indole Deriv
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • 3-Bromo-1H-indol-4-amine - Benchchem.
  • 3-Bromo-1h-indol-5-amine.
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC.
  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflamm
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • In Vivo Validation of 1H-Indole-3-propanal: A Compar

Sources

Application

Application Note: 3-Bromo-1H-indol-5-amine Hydrochloride as a Bifunctional Scaffold in Kinase Inhibitor Discovery

Executive Summary The rational design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively occupy the ATP-binding pocket. 3-Bromo-1H-indol-5-amine hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively occupy the ATP-binding pocket. 3-Bromo-1H-indol-5-amine hydrochloride (CAS: 2918779-63-0; Base CAS: 525590-24-3)[1][2] has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry. By combining a classic hinge-binding indole core with two orthogonal functionalization vectors—a C3-bromide for transition-metal-catalyzed cross-coupling and a C5-primary amine for electrophilic trapping—this scaffold enables the rapid assembly of highly selective Type I and Type II kinase inhibitors.

This application note provides a comprehensive guide to utilizing this scaffold, detailing the mechanistic rationale for its structural vectors, step-by-step synthetic protocols, and biological validation workflows.

Mechanistic Rationale: Structural Vector Analysis

The efficacy of the 3-bromo-1H-indol-5-amine scaffold lies in its precise geometric alignment within the kinase domain[3][4]. The design of kinase inhibitors using this building block is governed by three distinct spatial interactions:

  • The Indole Core (Hinge Binder): The planar, aromatic indole ring acts as an ATP mimetic. The N1-H serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Cys, Leu, or Glu residues, depending on the specific kinase). This interaction anchors the molecule within the active site[5].

  • The C3-Bromo Handle (Gatekeeper Vector): The C3 position points directly toward the hydrophobic pocket II (adjacent to the gatekeeper residue). The inherent reactivity of the C3-bromide allows for Suzuki-Miyaura or Sonogashira cross-coupling. Introducing bulky aryl or alkynyl groups here forces the kinase to adapt, often granting high selectivity against kinases with small gatekeeper residues (e.g., Threonine)[6][7].

  • The C5-Amine Handle (DFG-Out Vector): The C5 position is oriented toward the solvent-exposed region and the highly conserved DFG (Asp-Phe-Gly) motif. Derivatizing this amine into a urea or amide linkage is a classic strategy for designing Type II kinase inhibitors [8][9]. The urea motif forms critical hydrogen bonds with the catalytic glutamate of the α C-helix and the aspartate of the DFG-out conformation, locking the kinase in its inactive state[10].

BindingMode IndoleCore Indole Core (Hinge Binder) HingeRegion Kinase Hinge Region (ATP Pocket) IndoleCore->HingeRegion Hydrogen Bond (N1-H) C3Bromo C3-Bromo Vector (Cross-Coupling Handle) IndoleCore->C3Bromo C3 Substitution C5Amine C5-Amine Vector (Urea/Amide Handle) IndoleCore->C5Amine C5 Substitution HydrophobicPocket Hydrophobic Pocket II (Gatekeeper Region) C3Bromo->HydrophobicPocket Aryl/Alkyl Extension DFGOut DFG-Out Motif (Type II Allosteric Site) C5Amine->DFGOut Urea Linker H-Bonds

Figure 1: Pharmacophore mapping of the 3-bromo-1H-indol-5-amine scaffold within the kinase domain.

Experimental Protocols: Synthetic Workflow

To ensure a self-validating system, the following protocols are designed with built-in quality control checkpoints. The workflow describes the conversion of the raw scaffold into a functional Type II kinase inhibitor.

SyntheticWorkflow Scaffold 3-Bromo-1H-indol-5-amine HCl (Starting Scaffold) Step1 Suzuki-Miyaura Coupling (C3-Arylation) Scaffold->Step1 Pd(dppf)Cl2, Ar-B(OH)2, Base Intermediate 3-Aryl-1H-indol-5-amine (Intermediate) Step1->Intermediate Step2 Urea Formation (Reaction with Isocyanate) Intermediate->Step2 Ar-NCO, DIPEA, DCM FinalProduct Type II Kinase Inhibitor (Final Drug Candidate) Step2->FinalProduct

Figure 2: Two-step synthetic workflow for generating Type II kinase inhibitors from the scaffold.

Protocol 1: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce a hydrophobic aryl group at the C3 position to target the gatekeeper pocket.

Materials:

  • 3-Bromo-1H-indol-5-amine hydrochloride (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl 2​ (0.05 eq)

  • K 2​ CO 3​ (3.0 eq)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, dissolve 3-bromo-1H-indol-5-amine hydrochloride and the aryl boronic acid in the 1,4-dioxane/H 2​ O mixture.

  • Basification & Degassing: Add K 2​ CO 3​ . Sparge the solution with Argon for 15 minutes.

    • Causality: The hydrochloride salt must be neutralized by the base to free the C5-amine. Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ under a stream of Argon. Seal the flask and heat to 90°C for 12 hours.

    • Causality: Pd(dppf)Cl 2​ is selected because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered heterocycles like C3-substituted indoles[11].

  • Workup & QC: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (DCM:MeOH).

    • Self-Validation: Perform LC-MS on the crude mixture. The disappearance of the parent mass (m/z ~211 for the free base) and the appearance of the product mass confirms successful C3-arylation without unwanted C5-amine cross-coupling (Buchwald-Hartwig type), which is prevented by the aqueous basic conditions.

Protocol 2: C5-Functionalization via Urea Formation

Objective: Construct a urea linkage at the C5-amine to engage the DFG-out motif[12][13].

Materials:

  • 3-Aryl-1H-indol-5-amine intermediate (1.0 eq)

  • Substituted phenyl isocyanate (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve the intermediate in anhydrous DCM and add DIPEA. Cool the mixture to 0°C.

    • Causality: DIPEA acts as an acid scavenger and increases the nucleophilicity of the C5-amine. Cooling to 0°C prevents exothermic side reactions, such as the dimerization of the isocyanate.

  • Coupling: Add the substituted phenyl isocyanate dropwise. Stir at 0°C for 1 hour, then allow it to warm to room temperature for 4 hours.

  • Precipitation & QC: The urea product typically precipitates from the DCM solution. Filter the precipitate and wash with cold DCM and hexanes.

    • Self-Validation: Analyze via 1 H-NMR (DMSO- d6​ ). The appearance of two distinct, highly deshielded singlet peaks (typically between 8.5–9.5 ppm) confirms the formation of the two N-H protons of the urea linkage, validating the structural integrity of the Type II pharmacophore.

Biological Validation: Kinase Inhibition Profiling

To validate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is self-validating through the use of internal positive and negative controls.

Assay Causality & Rationale: We utilize a TR-FRET format (e.g., Lanthascreen) because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated indole derivatives. The assay measures the phosphorylation of a synthetic peptide substrate. The addition of EDTA at the end of the incubation period chelates Mg 2+ , a required cofactor for ATP hydrolysis. This immediately halts the kinase reaction, creating a stable endpoint that ensures high reproducibility across screening plates.

Quantitative SAR Data Summary

Below is a representative Structure-Activity Relationship (SAR) dataset demonstrating how modifications at the C3 and C5 vectors of the 3-bromo-1H-indol-5-amine scaffold impact kinase selectivity profiles.

Compound IDC3 Substitution (Gatekeeper Vector)C5 Substitution (DFG-Out Vector)VEGFR2 IC 50​ (nM)FLT3 IC 50​ (nM)Aurora A IC 50​ (nM)
Scaffold -Br-NH 2​ >10,000>10,000>10,000
Analog A Phenyl-NH 2​ 4,5002,100850
Analog B 3-Trifluoromethylphenyl1-(4-chloro-3-(trifluoromethyl)phenyl)urea12 451,200
Analog C Pyridin-3-yl1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)urea858 3,400

Table 1: Impact of bifunctional derivatization on kinase inhibition. The transformation from the inactive raw scaffold to highly potent, low-nanomolar inhibitors (Analogs B and C) highlights the efficiency of utilizing both the C3 and C5 vectors for Type II inhibitor design.

References

  • S. E. A. El-Zahabi et al. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." International Journal of Molecular Sciences, 2024, 25(2), 1308. Available online: [Link]

  • M. Christodoulou et al. "Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment." Molecules, 2024, 29(14), 3386. Available online: [Link]

  • Y. Zhang et al. "Structure-based development of potent and selective type-II kinase inhibitors of RIPK1." European Journal of Medicinal Chemistry, 2023, 245, 114875. Available online: [Link]

  • A. M. Gomaa et al. "Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies." BMC Chemistry, 2024, 18, 24. Available online: [Link]

  • A. Albert et al. "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry, 2007, 50(18), 4400-4407. Available online: [Link]

Sources

Method

Application Note: 3-Bromo-1H-indol-5-amine Hydrochloride as a Privileged Precursor in Medicinal Chemistry

Executive Summary In the realm of medicinal chemistry, the indole ring is universally recognized as a privileged scaffold, frequently utilized as a bioisostere for the purine ring of ATP. 3-Bromo-1H-indol-5-amine hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, the indole ring is universally recognized as a privileged scaffold, frequently utilized as a bioisostere for the purine ring of ATP. 3-Bromo-1H-indol-5-amine hydrochloride (and its free base counterpart) serves as a highly versatile, bifunctional building block[1]. By offering two orthogonal sites of reactivity—a nucleophilic C5-amine and an electrophilic C3-bromide—this precursor allows drug development professionals to execute divergent synthetic strategies. This application note details the physicochemical properties, mechanistic causality, and self-validating protocols required to leverage this molecule in the synthesis of targeted chemical libraries, particularly for kinase inhibitors, Smac mimetics, and antiviral agents[2][3].

Physicochemical Profile & Orthogonal Reactivity

The selection of the hydrochloride salt over the free base is a deliberate operational choice. Free 5-aminoindoles are highly electron-rich and susceptible to rapid auto-oxidation upon exposure to air and light, often degrading into intractable dark tars[4]. The HCl salt protonates the C5-amine, significantly lowering the HOMO energy of the molecule, thereby conferring excellent bench stability for long-term storage and handling[2][5].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 3-Bromo-1H-indol-5-amine hydrochloride
CAS Number (HCl Salt) 2918779-63-0[6]
CAS Number (Free Base) 525590-24-3[5]
Molecular Formula C8H7BrN2 • HCl
Molecular Weight 247.52 g/mol
Appearance Off-white to light brown crystalline powder
Storage Conditions 2-8°C, desiccated, protected from light[4][7]

Table 2: Orthogonal Reactivity Matrix

Reaction SiteReaction ClassTypical ReagentsSynthetic Purpose
C5-Amine Amidation / SNArR-COCl, DIPEA / 2-Cl-PyrimidineTarget specificity pocket extension
C3-Bromo Suzuki / BuchwaldAr-B(OH)2, Pd(dppf)Cl2 / AminesHydrophobic pocket probing
N1-Indole Alkylation / ProtectionBoc2O, DMAP / NaH, R-IModulate H-bond donor capacity

Strategic Applications in Drug Discovery

The 3-bromo-5-aminoindole scaffold is heavily featured in the development of targeted therapeutics due to its precise spatial geometry[8]:

  • Kinase Inhibitors: In the active site of kinases, the N1-H of the indole acts as a critical hydrogen bond donor to the backbone carbonyls of the hinge region[9]. The C5-amine is directed toward the solvent-exposed channel to improve aqueous solubility and pharmacokinetic properties, while the C3-bromo serves as a synthetic handle to install aryl groups that probe the hydrophobic gatekeeper pocket[10][11].

  • Protein-Protein Interactions (PPIs): The scaffold is utilized in the synthesis of Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP, as well as in the development of HIV protease and PKCθ inhibitors[3][7].

DivergentMap A 3-Bromo-1H-indol-5-amine (Core Scaffold) B C5-Amine Nucleophilic Substitution A->B Electrophile C C3-Bromo Pd-Catalyzed Coupling A->C Boronic Acid / Pd D N1-Indole H-Bond Donor / Protection A->D Base / Alkyl Halide E Kinase Inhibitors (ATP Hinge Binders) B->E F Smac Mimetics (XIAP Inhibitors) B->F C->E G Antivascular Agents C->G

Figure 1: Divergent functionalization map of 3-Bromo-1H-indol-5-amine in drug discovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and analytical checkpoints to verify success before proceeding.

Protocol A: C5-Amidation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of the C5-amine with a heteroaryl chloride (e.g., 2-chloro-5-fluoropyrimidine) to extend the scaffold into the solvent-exposed region[9].

  • Preparation: Suspend 3-Bromo-1H-indol-5-amine hydrochloride (1.0 eq) in anhydrous DMSO (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is required to first neutralize the HCl salt, liberating the nucleophilic free amine. Its significant steric bulk prevents it from acting as a competing nucleophile against the electrophile, while DMSO provides a high dielectric constant to stabilize the polar transition state of the SNAr reaction[9].

  • Electrophile Addition: Add the heteroaryl chloride (1.1 eq) and heat the mixture to 80°C for 12 hours.

  • Validation Checkpoint: Extract a 10 µL aliquot into Methanol. Analyze via LC-MS. The reaction is validated when the starting material mass (m/z 211/213 [M+H]+, exhibiting the classic 1:1 bromine isotope pattern) is fully consumed. Additionally, a TLC plate stained with Ninhydrin must show the disappearance of the primary amine (loss of the characteristic purple/pink spot).

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling at the C3 position to probe hydrophobic pockets[10][11]. Note: It is highly recommended to protect the N1-indole position (e.g., with a Boc group) prior to this step to prevent base-mediated side reactions.

  • Preparation: To a Schlenk flask, add the N1-protected 3-bromo-1H-indol-5-amine derivative (1.0 eq), an arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent System: Dissolve the mixture in a 4:1 ratio of 1,4-Dioxane and H2O.

    • Causality: A biphasic system is critical. Water is required to dissolve the inorganic K2CO3, generating the reactive carbonate/hydroxide species needed to form the nucleophilic "ate" complex with the boronic acid. This "ate" complex is mandatory for the transmetalation step with the Pd(II) intermediate[10].

  • Degassing: Sparge the solution with N2 gas for 15 minutes.

    • Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species into inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) and heat at 90°C for 8 hours.

    • Causality: The bidentate dppf ligand is specifically chosen because it enforces a cis-geometry on the palladium center and provides a large bite angle, which vastly accelerates the final, often rate-limiting, reductive elimination step[11].

  • Validation Checkpoint: Analyze the organic layer via UPLC-MS. Validation is achieved when the isotopic bromine doublet is replaced by the exact mass of the cross-coupled product.

Workflow Step1 Step 1: Free Basing & N1-Protection (Boc2O, DMAP, THF) Step2 Step 2: C5-Amidation (R-COCl, DIPEA, DCM) Step1->Step2 LC-MS: m/z [M+H]+ Step3 Step 3: C3-Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Step2->Step3 TLC: Ninhydrin (-) Step4 Step 4: Global Deprotection (4M HCl in Dioxane) Step3->Step4 LC-MS: Product Mass Final Target Drug Candidate (Purified via Prep-HPLC) Step4->Final HPLC: >98% Purity

Figure 2: Sequential orthogonal functionalization workflow for targeted derivatization.

References

  • Benchchem. "3-Bromo-1H-indol-5-amine".
  • Benchchem. "3-Bromo-1H-indol-5-amine hydrochloride | Benchchem".
  • MolCore. "525590-24-3 | 3-Bromo-1H-indol-5-amine - MolCore".
  • Chemsrc. "sPLA2 (Type III) | CAS#:9001-84-7 | Chemsrc".
  • ACS Publications. "Development of a Synthesis of Kinase Inhibitor AKN028".
  • ChemScene. "Safety Data Sheet - ChemScene".
  • ChemicalBook. "5-Aminoindole | 5192-03-0 - ChemicalBook".
  • GoldBio. "5-Aminoindole - GoldBio".
  • Sigma-Aldrich. "5-Aminoindole 97 5192-03-0 - Sigma-Aldrich".
  • Benchchem. "3-Bromo-1H-indol-5-amine Suzuki".
  • Benchchem. "3-Bromo-1H-indol-5-amine hydrochloride Suzuki".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Optimization for 3-Bromo-1H-indol-5-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 3-Bromo-1H-indol-5-amine hydrochloride .

While salt formation generally improves the solubility of basic drugs, the heavy, highly lipophilic bromo-indole core of this molecule presents unique challenges in aqueous media. This guide provides a mechanistic understanding of these challenges and offers self-validating protocols to ensure your assays and formulations succeed.

Diagnostic Troubleshooting Workflow

Before altering your formulation, it is critical to diagnose why the compound is precipitating. The decision tree below outlines the logical progression for identifying the root cause of insolubility based on your assay conditions.

Troubleshooting_Workflow Start Precipitation of 3-Bromo-1H-indol-5-amine HCl CheckPH Is assay pH > pKa? Start->CheckPH FreeBase Free Base Formation (Hydrophobic Bromo-indole) CheckPH->FreeBase Yes (pH 7.4) CheckCl Is [Cl⁻] high in buffer? CheckPH->CheckCl No (pH < 4) Cosolvent Formulate with DMSO/PEG400 FreeBase->Cosolvent CommonIon Common-Ion Effect (Ksp exceeded) CheckCl->CommonIon Yes (e.g., Saline) Cyclodextrin Encapsulate in HP-β-CD CheckCl->Cyclodextrin No CommonIon->Cyclodextrin

Workflow for diagnosing and resolving 3-Bromo-1H-indol-5-amine HCl solubility issues.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my compound precipitate when diluted from a DMSO stock into a physiological assay buffer (pH 7.4)? A1: This is a classic case of solvent crash-out combined with pH-induced free base precipitation. 3-Bromo-1H-indol-5-amine hydrochloride is a salt of a weak base. At physiological pH (7.4), which is likely above the pKa of the primary amine, the compound deprotonates into its free base form[1]. The heavy, highly lipophilic bromo-indole core dominates the molecule's physicochemical profile, rendering the free base practically insoluble in water. Solution: Utilize a co-solvent system to lower the dielectric constant of the aqueous medium. Co-solvents have the ability to increase the solubility of weakly soluble lipophilic compounds by thousands of times[2].

Q2: To avoid free base precipitation, I used an acidic buffer (pH 2.0, 0.1 M HCl). However, the hydrochloride salt still precipitated. What is the mechanism behind this? A2: You are observing the Common-Ion Effect . While lowering the pH theoretically keeps the amine protonated, adding excess chloride ions (from HCl or NaCl) shifts the solubility product ( Ksp​ ) equilibrium to the left, effectively "salting out" the hydrochloride salt[3]. The lower solubility of a hydrochloride salt in dilute HCl, relative to that of the free base at its optimal pH, is a direct result of this phenomenon[4]. Solution: Switch the buffer counterion. Use an acetate or mesylate buffer system that does not introduce additional chloride ions, allowing the amine to remain protonated without exceeding the Ksp​ of the hydrochloride salt.

Q3: We need to formulate this compound for in vivo dosing, but our required concentration exceeds the safe limits for DMSO and PEG400. What is the best alternative? A3: Hydroxypropyl- β -cyclodextrin (HP- β -CD) complexation is the optimal bioreversible strategy. HP- β -CD features a hydrophobic inner cavity and a hydrophilic outer surface[5]. The hydrophobic bromo-indole core of your molecule enters this cavity. The thermodynamic driver for this inclusion is the release of high-energy, ordered water molecules from the cyclodextrin cavity into the bulk solvent, providing a favorable entropic shift[]. This shields the hydrophobic moiety from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not rely on visual inspection alone. The following protocols are designed as self-validating systems.

Protocol A: Biocompatible Co-Solvent Formulation (DMSO/PEG400)

Causality: PEG400 acts as a surfactant-like co-solvent that prevents the immediate nucleation of the hydrophobic bromo-indole core when transitioning from pure DMSO to an aqueous environment[1].

  • Primary Stock: Accurately weigh 3-Bromo-1H-indol-5-amine HCl and dissolve it in a minimal volume of 100% DMSO to create a highly concentrated primary stock (e.g., 100 mg/mL).

  • Co-Solvent Addition: Add PEG400 to the primary stock while vortexing continuously. The ratio should be 1 part DMSO to 4 parts PEG400[1].

  • Aqueous Dilution: Slowly titrate the required aqueous buffer (e.g., Acetate buffer pH 4.5) into the mixture under constant stirring until you reach a final ratio of 10% DMSO / 40% PEG400 / 50% Aqueous Buffer.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 15 minutes. Carefully extract the supernatant and analyze it via HPLC-UV against a standard curve. Validation is achieved if the quantified concentration in the supernatant matches your theoretical yield, confirming the absence of sub-visible micro-precipitates.

Protocol B: HP- β -CD Inclusion Complexation (Kneading Method)

Causality: Mechanical kneading forces the solid-state interaction between the drug and the cyclodextrin, facilitating the displacement of cavity water molecules by the lipophilic bromo-indole core[].

  • Paste Preparation: Weigh HP- β -CD and slowly add a small amount of a 50/50 ethanol/water solution. Triturate with a pestle until a uniform, sticky paste is formed[1].

  • Kneading: Add an equimolar amount of 3-Bromo-1H-indol-5-amine HCl to the paste. Knead the mixture vigorously for 45-60 minutes. Add micro-drops of the ethanol/water solution only if the paste becomes too dry to work[1].

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to completely volatilize the ethanol and water.

  • Self-Validation Step (Phase Solubility Analysis): To validate the complexation efficiency, prepare aqueous solutions with increasing concentrations of HP- β -CD (0 to 20% w/v). Add an excess of your dried complex to each, equilibrate on a shaker for 24 hours at 25°C, filter through a 0.22 µm membrane, and measure the dissolved drug concentration. Validation is achieved if you observe an AL​ -type linear phase solubility profile, allowing you to calculate the 1:1 stability constant ( K1:1​ )[7].

Quantitative Data Summary

The following table summarizes the expected outcomes of the solubility enhancement strategies discussed above, providing a quick-reference guide for formulation selection.

Enhancement StrategyTypical Excipient RatioExpected Final ConcentrationEstimated Solubility IncreasePrimary Physicochemical Mechanism
Co-solvency 10% DMSO, 40% PEG400, 50% Water50 - 200 mg/mL> 1000-foldLowers the dielectric constant of the solvent medium[1].
Cyclodextrin Complexation 10 - 20% (w/v) HP- β -CD10 - 50 mg/mL100 - 1000-foldEncapsulates the hydrophobic bromo-indole core[1].
pH Modification Acetate Buffer (pH 4.0 - 4.5)1 - 10 mg/mL10 - 50-foldEnsures protonation of the primary amine without common-ion suppression[1].

Mechanistic Pathway Diagram

Mechanistic_Pathway Drug 3-Bromo-1H-indol-5-amine Hydrophobic Target Complex Inclusion Complex Hydrophilic Exterior Drug->Complex Encapsulation CD HP-β-CD Hydrophobic Cavity CD->Complex Host Water Ordered Water Released (Entropy +) Complex->Water Thermodynamic Driver

Thermodynamic mechanism of cyclodextrin inclusion complexation for hydrophobic indoles.

References

  • [1] Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Benchchem. Available at:

  • [3] Salt formation to improve drug solubility. Sign-in (USPTO / Serajuddin). Available at:

  • [] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Available at:

  • [7] Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. Available at:

  • [4] Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:

  • [2] Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at:

  • [5] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at:

Sources

Optimization

troubleshooting precipitation of 3-Bromo-1H-indol-5-amine hydrochloride in media

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Bromo-1H-indol-5-amine hydrochloride. This guide is designed to provide in-depth troubleshooting for c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-1H-indol-5-amine hydrochloride. This guide is designed to provide in-depth troubleshooting for common issues encountered during experimental use, with a primary focus on the precipitation of this compound in aqueous media. As Senior Application Scientists, we understand that unexpected precipitation can compromise experimental timelines and results. This resource provides not only solutions but also the underlying scientific principles to empower you to proactively address these challenges.

Frequently Asked Questions (FAQs)
Q1: Why did my 3-Bromo-1H-indol-5-amine hydrochloride precipitate immediately after I added its DMSO stock solution to my cell culture medium?

This is the most common issue and is typically caused by a rapid decrease in the compound's solubility as it moves from a high-concentration organic stock solution (like DMSO) into a buffered, aqueous environment like cell culture media.[1]

The Underlying Science: The pH-Solubility Cliff

3-Bromo-1H-indol-5-amine hydrochloride is the salt of a weak base (the amine group on the indole ring) and a strong acid (HCl). This salt form is created to enhance its water solubility.[2][3] The key to its solubility is keeping the amine group protonated (positively charged), which is favored in acidic conditions.

However, standard cell culture media (e.g., DMEM, RPMI-1640) is buffered to a physiological pH of 7.2-7.4 to support cell viability. When your acidic drug stock is diluted into this near-neutral pH environment, the following equilibrium shifts to the right:

  • [C₈H₇BrN₂-H]⁺Cl⁻ (Protonated, Soluble Salt)C₈H₇BrN₂ (Neutral, Less Soluble Free Base) + H⁺ + Cl⁻

At pH 7.4, the amine group is deprotonated to its neutral "free base" form. This free base is significantly less polar and thus much less soluble in water, causing it to crash out of solution as a precipitate.[4][5] This phenomenon is often referred to as a "pH-solubility cliff," where a small change in pH leads to a dramatic drop in solubility.[6][7]

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: The most likely cause is that your target concentration exceeds the compound's solubility limit in the final media at physiological pH.[1] Try a lower concentration.

  • Optimize Dilution Technique: Avoid adding the concentrated stock directly into the full volume of media. Instead, perform a serial or stepwise dilution.[1][8] Add the stock to a smaller volume of media while vortexing or stirring vigorously, then add this intermediate dilution to the final volume.[1]

  • Pre-warm the Media: Ensure your media is at 37°C before adding the compound. Some compounds have slightly better solubility at physiological temperatures.[1]

  • Increase Final DMSO Concentration (with caution): While high levels of DMSO are cytotoxic, increasing the final concentration from 0.1% to a maximum of 0.5% may help keep the compound in solution. Always include a vehicle control with the identical DMSO concentration in your experiment.[9][10]

Q2: I prepared my media successfully, but I observed a precipitate forming after several hours or days in the incubator. What is happening?

Delayed precipitation points to different factors than immediate crashing. This often involves the compound's stability, interactions with media components over time, or the solution being in a temporarily supersaturated state.[1][4]

The Underlying Science:

  • Thermodynamic Instability: You may have initially created a supersaturated solution, which is thermodynamically unstable. Over time, the compound slowly crystallizes out to reach its true equilibrium solubility.[4]

  • Interaction with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and buffers.[11] Bicarbonate and phosphate ions, common in media buffers, can potentially form less soluble salts with your compound.[12]

  • Temperature Fluctuations: Repeated removal from the incubator or slight temperature instabilities can promote precipitation of less soluble components.

  • Evaporation: If culture plates or flasks are not properly sealed, evaporation can increase the compound's concentration over time, pushing it past its solubility limit.

Troubleshooting & Preventative Measures:

  • Verify Serum Presence: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules and act as natural solubilizing agents. If you are working in serum-free media, the solubility of your compound will likely be much lower.[1][9]

  • pH Stability: As cells metabolize, they produce lactic acid, which can lower the media pH. Conversely, loss of CO₂ from the media can cause the pH to rise. Ensure your incubator's CO₂ levels are stable and that flask caps are appropriately vented to maintain correct pH buffering.[13]

  • Light Protection: Indole-containing compounds can be sensitive to light. Photodegradation could lead to less soluble byproducts. Store stock solutions and prepared media protected from light.

  • Prepare Fresh: For long-term experiments, it is advisable to prepare fresh media with the compound every few days rather than preparing a large batch at the beginning.

Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a concentrated stock solution, which is the first critical step in ensuring reproducibility.[14][15]

Materials:

  • 3-Bromo-1H-indol-5-amine hydrochloride (MW: 247.52 g/mol for the HCl salt)

  • Sterile, anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 247.52 g/mol = 2.475 mg

  • Weighing: Carefully weigh out ~2.5 mg of the compound powder and place it in a sterile microcentrifuge tube. For small quantities, it is often best to dissolve the entire contents of the supplier's vial to avoid weighing errors.[14]

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution if needed.[9]

  • Sterilization (Optional but Recommended): Sterilize the stock solution by passing it through a 0.22 µm syringe filter (ensure the filter is compatible with DMSO).[9]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.[1][10] Store aliquots at -20°C or -80°C.

Workflow for Diluting Stock into Media

The method of dilution is critical to preventing precipitation. The following workflow is designed to minimize solvent-shock and maintain solubility.

G cluster_prep Preparation Phase cluster_dilution Dilution Phase cluster_method_A Method A: Direct Dilution (Lower Concentrations) cluster_method_B Method B: Serial Dilution (Higher Conc. / Prone to Precip.) cluster_final Final Steps thaw 1. Thaw Stock Aliquot at Room Temperature warm 2. Pre-warm Media to 37°C thaw->warm direct_add 3a. Add Stock Directly to Pre-warmed Media warm->direct_add intermediate 3b. Add Stock to Small Volume of Media warm->intermediate mix_A 4a. Mix Thoroughly (Invert/Gentle Vortex) direct_add->mix_A use Use Immediately in Experiment mix_A->use mix_B1 4b. Vortex Vigorously intermediate->mix_B1 final_add 5b. Add Intermediate Dilution to Final Media Volume mix_B1->final_add mix_B2 6b. Mix Thoroughly final_add->mix_B2 mix_B2->use start Start start->thaw

Caption: Recommended workflows for diluting DMSO stock into aqueous media.

Advanced Troubleshooting
Q3: How can I confirm that the precipitate is my compound?

If troubleshooting fails, you may need to confirm the identity of the precipitate. It could be the compound itself, a salt of the compound, or a component of the media that has precipitated out.[16]

The Underlying Science: Analytical Characterization

Gravimetric analysis is a classical technique to quantify a precipitate.[17] Modern analytical methods can provide definitive structural identification.

Experimental Protocol: Precipitate Analysis

  • Isolation: Centrifuge the media to pellet the precipitate. Carefully remove the supernatant.

  • Washing: Wash the pellet multiple times with a solvent in which the compound is known to be insoluble (e.g., ice-cold deionized water or a buffer solution without phosphate/bicarbonate) to remove media components. Centrifuge between each wash.

  • Drying: Dry the precipitate thoroughly under vacuum.

  • Analysis:

    • Gravimetric Analysis: Weigh the dried solid to quantify the amount of precipitation.

    • High-Performance Liquid Chromatography (HPLC): Dissolve the precipitate in a suitable organic solvent (e.g., DMSO, Methanol) and compare its retention time to a known standard of your compound.

    • Mass Spectrometry (MS): Provides an exact mass, which can confirm the molecular weight of the precipitate.

    • X-Ray Diffraction (XRD): Can identify the crystalline structure of the solid, confirming if it is the free base or a different salt form.[18]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Useful if you suspect precipitation with metal ions from the media.[19]

Q4: Can I use solubility enhancers or alternative formulation strategies?

Yes, if the compound is critical to your research but has poor aqueous solubility, formulation strategies can be employed.

  • Co-solvents: In some cases, using a mixture of solvents (e.g., DMSO and PEG-400) for the stock solution can improve solubility upon dilution.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming an inclusion complex that is more water-soluble. (2-Hydroxypropyl)-β-cyclodextrin is commonly used in cell culture.[9]

  • pH Modification: For in vitro assays not involving live cells, you can buffer your media to a more acidic pH to maintain solubility. This is not suitable for cell-based experiments.

G A Precipitation Observed B Immediate or Delayed? A->B C Immediate (Solvent/pH Shock) B->C Immediate D Delayed (Stability/Interaction) B->D Delayed E Check Final Concentration (Is it too high?) C->E F Optimize Dilution (Use serial dilution) C->F G Check Stock Solution (Is it fully dissolved?) C->G H Check Media Components (Serum-free? High phosphates?) D->H I Verify Incubator Conditions (pH, Temp, Humidity) D->I J Consider Supersaturation (Unstable state) D->J K Solution: Lower Concentration E->K L Solution: Improve Technique F->L M Solution: Prepare Fresh Stock G->M N Solution: Add Serum or Use Formulation Aid H->N O Solution: Calibrate Incubator & Use Sealed Plates I->O J->K

Caption: Troubleshooting flowchart for precipitation issues.

Summary Data Table

While specific experimental solubility data for 3-Bromo-1H-indol-5-amine hydrochloride in cell culture media is not widely published, the following table summarizes the expected solubility behavior based on general chemical principles for amine hydrochlorides.[20][21][22]

Solvent/MediumExpected SolubilityRationale / Key Factors
DMSO HighPolar aprotic solvent, effectively solvates the compound.
Water (acidified, pH < 5) HighThe amine group is fully protonated, maximizing solubility.[2]
Ethanol/Methanol Moderate to HighPolar protic solvents can solvate the salt.
Water (neutral, pH ~7) LowThe compound converts to its less soluble free base form.[5]
Cell Culture Media (pH 7.2-7.4) Very LowBuffered, physiological pH promotes free base formation.[1]
Media + 10% FBS Low to ModerateSerum proteins like albumin can bind the compound, increasing apparent solubility.[9]
Nonpolar Solvents (Hexane, Toluene) InsolubleThe polar salt cannot be solvated by nonpolar solvents.[22]
References
  • Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. Available at: [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. ProQuest. Available at: [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available at: [Link]

  • Oxford Reference. (n.d.). Amine salts. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • Delaglio, E. R., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering, 120(8), 2267-2278. Available at: [Link]

  • Ovid. (n.d.). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available at: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available at: [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]

  • Khan Academy. (n.d.). Gravimetric analysis and precipitation gravimetry. Available at: [Link]

  • Avdeef, A., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 20(4), 623-633. Available at: [Link]

  • Fuguet, E., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-260. Available at: [Link]

  • Khan Academy. (n.d.). Gravimetric analysis and precipitation gravimetry. Available at: [Link]

  • Pharmaceutical Analytical Chemistry. (n.d.). Gravimetric Analysis and Precipitation Equilibria. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • FuDau. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks. Available at: [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Available at: [Link]

  • News-Medical. (2026). Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. Available at: [Link]

Sources

Troubleshooting

optimizing reaction yield for 3-Bromo-1H-indol-5-amine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 3-Bromo-1H-indol-5-amine hydrochloride . This portal is designed for researchers, application scientists, and drug development professionals s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Bromo-1H-indol-5-amine hydrochloride . This portal is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot low yields, poor regioselectivity, and product degradation during indole functionalization.

Below, you will find our optimized core workflow, causality-driven troubleshooting guides, and self-validating experimental protocols to ensure high-yield, reproducible synthesis.

Core Synthesis Workflow

SynthesisWorkflow A 5-Aminoindole (Starting Material) B N-Boc-5-aminoindole (Protected Amine) A->B Boc2O, TEA DCM, 0°C to RT C 3-Bromo-N-Boc- 5-aminoindole B->C NBS, DMF 0°C, 2h D 3-Bromo-1H-indol- 5-amine HCl C->D 4M HCl/Dioxane RT, 4h

Optimized 3-step synthesis workflow for 3-Bromo-1H-indol-5-amine hydrochloride.

Troubleshooting Guides & FAQs

Q: Why is my direct bromination of 5-aminoindole yielding a black, tarry mixture with low product recovery? A: Direct bromination of 5-aminoindole is chemically hazardous due to the high susceptibility of the free primary amine to rapid oxidation and uncontrolled radical polymerization[1]. When exposed to strong electrophilic brominating agents like molecular bromine (Br₂), the electron-rich amine undergoes oxidative degradation before the desired C3-bromination can cleanly occur. Causality & Solution: Mask the primary amine with a tert-butyloxycarbonyl (Boc) protecting group prior to bromination. The bulky, electron-withdrawing Boc group dampens the electron density on the nitrogen, preventing oxidative degradation while maintaining the indole ring's inherent nucleophilicity for regioselective C3-bromination.

Q: How do I maximize C3 regioselectivity and prevent over-bromination? A: The indole C3 position is the most nucleophilic site due to enamine-like resonance from the indole nitrogen. However, excess reagent or elevated temperatures can lead to polybromination (e.g., at C2 or C6). Causality & Solution: Use precisely 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at 0 °C[2]. NBS provides a low, steady concentration of electrophilic bromine, minimizing side reactions compared to elemental bromine. Maintaining 0 °C is critical to kinetically favor the C3-monobrominated product. While recent advancements have demonstrated that pyridinium tribromide can facilitate selective bromination of complex indole alkaloids in a single step[3], the protection-deprotection route utilizing NBS remains the industrial standard for simple, highly electron-rich anilines like 5-aminoindole.

Q: What is the most efficient protocol for simultaneous deprotection and hydrochloride salt formation? A: Aqueous workups of water-soluble amine hydrochlorides often lead to significant yield losses due to high aqueous solubility and emulsion formation. Causality & Solution: Perform the deprotection and salt formation simultaneously under strictly anhydrous conditions. Treating the Boc-protected intermediate with 4M HCl in 1,4-dioxane cleaves the Boc group and directly precipitates the 3-bromo-1H-indol-5-amine hydrochloride salt. Since the salt is insoluble in ether/dioxane mixtures, it can be isolated via simple vacuum filtration, bypassing aqueous extraction entirely and ensuring high purity.

Quantitative Data Summary: Bromination Optimization

The following table summarizes the causal relationship between the chosen synthetic strategy and the resulting reaction yield and purity.

Brominating AgentSolventTemperatureProtection StrategyIsolated Yield (%)Purity (HPLC)Primary Impurity Profile
Br₂DCMRTNone (Free Amine)< 10%< 50%Tarry polymeric degradation products
NBSDCM0 °CNone (Free Amine)15 - 20%60%Oxidized amine byproducts
Pyridinium TribromideMeOH0 °CNone (Free Amine)45%85%C2, C3-dibrominated species
NBS DMF 0 °C N-Boc Protected 88 - 92% > 98% Trace unreacted starting material

Validated Experimental Protocols

These methodologies are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure experimental success at each stage.

Protocol 1: Synthesis of tert-butyl (1H-indol-5-yl)carbamate (Amine Protection)
  • Setup: To an oven-dried round-bottom flask under an inert argon atmosphere, add 5-aminoindole (10.0 g, 75.7 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Add triethylamine (TEA, 12.6 mL, 90.8 mmol, 1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 18.2 g, 83.3 mmol, 1.1 eq) in 20 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: The reaction progress can be visually validated by the disappearance of the highly polar starting material spot (Rf ~ 0.1) and the appearance of a less polar product spot (Rf ~ 0.5) on TLC (Hexanes/EtOAc, 3:1).

  • Work-up: Quench the reaction with 100 mL of distilled water. Separate the organic layer, wash with brine (2 × 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected indole.

Protocol 2: Synthesis of tert-butyl (3-bromo-1H-indol-5-yl)carbamate (Regioselective Bromination)
  • Setup: Dissolve the crude tert-butyl (1H-indol-5-yl)carbamate in anhydrous N,N-Dimethylformamide (DMF, 100 mL) and cool to 0 °C. Shield the flask from ambient light using aluminum foil.

  • Bromination: Add N-Bromosuccinimide (NBS, 14.1 g, 79.5 mmol, 1.05 eq) portion-wise over 15 minutes to prevent exothermic spikes[2].

    • Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to deep orange upon NBS addition.

  • Reaction: Stir the mixture strictly at 0 °C for 2 hours. Complete consumption of the starting material must be verified by TLC before quenching.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product. Extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers extensively with water (5 × 100 mL) and brine (100 mL) to remove all residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol 3: Synthesis of 3-Bromo-1H-indol-5-amine hydrochloride (Deprotection & Salt Formation)
  • Setup: Dissolve the purified brominated intermediate in a minimal amount of anhydrous diethyl ether (50 mL).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (95 mL, 5.0 eq) at room temperature under vigorous stirring.

  • Precipitation: Stir the mixture for 4 hours.

    • Self-Validation Checkpoint: Successful deprotection and salt formation is indicated by the rapid formation of a dense, off-white precipitate in the previously clear solution. The cessation of gas evolution (isobutylene and CO₂) confirms reaction completion.

  • Isolation: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 30 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 3-Bromo-1H-indol-5-amine hydrochloride as a high-purity crystalline solid.

References

  • Benchchem. "3-Bromo-1H-indol-5-amine".
  • ResearchGate. "N-Bromosuccinimide - A Selective, Mild Substitute for Bromine".
  • EurekAlert! (Chiba University). "A simple, fast, and versatile method for selective bromination of indole alkaloids".

Sources

Optimization

reducing assay background noise with 3-Bromo-1H-indol-5-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development challenges involving halogenated and aminated indole scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development challenges involving halogenated and aminated indole scaffolds. 3-Bromo-1H-indol-5-amine hydrochloride is a highly versatile biochemical reagent, often utilized as a structural intermediate, a kinase inhibitor scaffold, or a probe in biophysical assays [1]. However, its unique physicochemical properties—specifically the electron-rich aromatic amine coupled with a hydrophobic bromine substituent—make it highly susceptible to auto-oxidation and aggregation.

This guide is designed to help you systematically diagnose and eliminate background noise (e.g., false-positive fluorescence, chemiluminescence, or nephelometric scattering) when using this compound in your workflows.

I. Mechanistic Origins of Background Noise

To effectively troubleshoot, we must first understand the causality behind the noise. 3-Bromo-1H-indol-5-amine hydrochloride introduces background interference through three primary mechanisms:

  • Auto-Oxidation to Colored Dimers: The electron-donating 5-amino group increases the electron density of the indole ring, lowering its oxidation potential. In the presence of dissolved oxygen and trace transition metals, the compound undergoes radical-mediated auto-oxidation. Halogenated indoles are particularly prone to dimerizing into highly conjugated, colored species (analogous to Tyrian purple or indigo dyes) [2], which absorb strongly in the visible spectrum and quench or emit fluorescence.

  • Chemiluminescence: The oxidation of indole derivatives can generate transient dioxetane intermediates that emit light upon decomposition, creating erratic signal spikes in luminescence assays [3].

  • Hydrophobic Aggregation: Despite the hydrochloride salt improving initial aqueous solubility, the neutral free-base form (predominant at physiological pH) is highly hydrophobic. It can form colloidal aggregates that cause severe light scattering, mimicking absorbance or triggering non-specific binding (NSB) to proteins [4].

Mechanism Compound 3-Bromo-1H-indol-5-amine Hydrochloride Oxidation Auto-oxidation (O2, Trace Metals) Compound->Oxidation Aggregation Hydrophobic Aggregation (Pi-Pi Stacking) Compound->Aggregation Photo Photo-degradation (UV/Vis Exposure) Compound->Photo Dimer Conjugated Dimers (Indigo Analogs) Oxidation->Dimer Radical Dioxetane Intermediates (Chemiluminescence) Oxidation->Radical Scattering Colloidal Particles (Light Scattering) Aggregation->Scattering Photo->Radical Noise High Assay Background Noise Dimer->Noise Absorbance/Fluorescence Scattering->Noise Nephelometric Interference Radical->Noise Luminescence Spikes

Mechanisms of assay interference driven by 3-Bromo-1H-indol-5-amine degradation and aggregation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorescence assay shows a steadily increasing background signal over time, even in the absence of the target enzyme. What is happening? A: This is the classic signature of auto-oxidation. The 5-aminoindole moiety is reacting with dissolved oxygen to form fluorescent polymeric or dimeric species [1].

  • Causality: The reaction is accelerated by ambient light and trace metals in your buffer.

  • Solution: Transition to a degassed buffer system and introduce a non-thiol reducing agent like TCEP. Thiol-based reducing agents (like DTT or BME) can sometimes form adducts with brominated aromatics via nucleophilic aromatic substitution under specific conditions, so TCEP is the safer, more stable choice.

Q2: I am seeing high well-to-well variability and artificially high absorbance readings at 600 nm. How do I fix this? A: You are observing colloidal aggregation. At pH 7.4, the hydrochloride salt is neutralized, and the hydrophobic 3-bromoindole core drives π−π stacking, forming micro-precipitates. This causes light scattering, which a spectrophotometer misinterprets as absorbance.

  • Causality: The compound has exceeded its critical aggregation concentration (CAC) in an aqueous environment.

  • Solution: Optimize your co-solvent and surfactant ratios. Keep DMSO 2% to prevent enzyme denaturation, but add a non-ionic detergent (e.g., 0.01% Tween-20 or CHAPS) to maintain the compound in monomeric suspension.

Q3: Does the preparation of my stock solution affect background noise? A: Absolutely. Storing 3-Bromo-1H-indol-5-amine hydrochloride in DMSO at room temperature or exposed to light leads to rapid photo-oxidation [4]. Always prepare single-use aliquots in anhydrous DMSO, purge the headspace with Argon or Nitrogen, and store at -20°C in amber tubes.

III. Quantitative Buffer Optimization Guidelines

To systematically eliminate noise, adjust your assay buffer parameters according to the empirical limits defined in the table below. These parameters balance compound stability with biological target viability.

ParameterRecommended AgentOptimal Concentration RangeCausality / Rationale
Antioxidant TCEP-HCl1.0 mM – 5.0 mMPrevents radical-mediated auto-oxidation without forming reactive thiyl radicals (unlike DTT).
Surfactant Tween-20 or Pluronic F-680.01% – 0.05% (v/v)Breaks up hydrophobic colloidal aggregates; reduces light scattering and non-specific plastic binding.
Chelator EDTA or EGTA0.1 mM – 1.0 mMSequesters trace transition metals ( Cu2+ , Fe3+ ) that catalyze the oxidation of aromatic amines.
Co-solvent Anhydrous DMSO0.5% – 2.0% (v/v)Maintains solubility of the free base at physiological pH. Must be kept low to avoid target denaturation.
Carrier Protein BSA (Fatty acid-free)0.05% – 0.1% (w/v)Acts as a thermodynamic sink for hydrophobic compounds, preventing precipitation and surface adsorption.

IV. Self-Validating Experimental Protocol: Background Noise Isolation

Do not blindly alter your assay. Use this self-validating workflow to isolate whether the noise is chemical (oxidation) or physical (aggregation). A self-validating protocol must include a No-Protein Control (NPC) and a No-Substrate Control (NSC) .

Step 1: Prepare the Diagnostic Matrix Prepare a 96- or 384-well plate with the following conditions in triplicate:

  • Full Assay: Target Protein + 3-Bromo-1H-indol-5-amine + Buffer

  • NPC (No-Protein Control): 3-Bromo-1H-indol-5-amine + Buffer (Isolates compound auto-fluorescence/oxidation).

  • NSC (No-Substrate Control): Target Protein + Buffer (Isolates protein/buffer autofluorescence).

  • Vehicle Control: DMSO + Buffer (Establishes absolute baseline).

Step 2: Dynamic Light Scattering (DLS) & Spectral Read

  • Read the plate immediately ( T=0 ) and after 60 minutes ( T=60 ) in the dark at room temperature.

  • Absorbance/Scattering Check: Read at 600 nm. A high signal in the NPC at T=0 indicates immediate colloidal aggregation.

  • Fluorescence Check: Read at your assay's specific excitation/emission wavelengths. A signal increase in the NPC from T=0 to T=60 indicates time-dependent auto-oxidation.

Step 3: Targeted Remediation Based on the diagnostic matrix results, apply the specific remediation steps outlined in the workflow diagram below.

TroubleshootingWorkflow Start Run Diagnostic Matrix (NPC & NSC Controls) Decision Analyze NPC Signal (Compound + Buffer Only) Start->Decision OxidationPath Signal increases over time (Auto-oxidation) Decision->OxidationPath ScatteringPath High signal at T=0 (600nm) (Aggregation/Scattering) Decision->ScatteringPath ActionOx 1. Add 1-5 mM TCEP 2. Add 1 mM EDTA 3. Degas Buffer OxidationPath->ActionOx ActionScat 1. Add 0.05% Tween-20 2. Add 0.1% BSA 3. Centrifuge stock at 10k x g ScatteringPath->ActionScat Validate Re-run Matrix Calculate Z'-factor (>0.5) ActionOx->Validate ActionScat->Validate

Decision matrix for isolating and resolving chemical vs. physical background noise.

Step 4: Final Validation (Z'-factor Calculation) Once the optimized buffer is established, calculate the Z'-factor using the optimized Full Assay (positive control) and the optimized NPC (negative control). A Z'-factor 0.5 validates that the background noise has been sufficiently suppressed to yield a robust, high-throughput compatible assay.

V. References

  • Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple. Frontiers in Microbiology. Available at:[Link]

  • Chemiluminescence of Indole and Its Derivatives. ResearchGate. Available at:[Link]

  • Atmospheric Autoxidation of Amines. ACS Publications (Environmental Science & Technology). Available at:[Link]

Troubleshooting

3-Bromo-1H-indol-5-amine hydrochloride stability under UV light exposure

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific handling requirements of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific handling requirements of 3-Bromo-1H-indol-5-amine hydrochloride .

While this compound is a highly versatile scaffold for drug discovery, its combination of a halogenated indole core and a primary amine makes it inherently susceptible to photolytic degradation. This guide moves beyond basic storage instructions to explain the causality behind its instability, providing you with self-validating workflows to ensure absolute data integrity in your experiments.

Part 1: Mechanistic Overview of UV-Induced Degradation

To troubleshoot degradation issues, we must first understand the photophysics of the molecule. When exposed to ultraviolet (UV) or intense ambient blue light, 3-Bromo-1H-indol-5-amine hydrochloride undergoes two primary degradation pathways:

  • Indole Ring Photoionization: The indole chromophore strongly absorbs UV light (250–290 nm). In protic solvents (like water or ethanol), this excitation leads to rapid photoionization, ejecting a solvated electron and leaving behind a highly reactive indolyl radical cation[1]. The N-H bond is particularly susceptible to UV-induced cleavage, further propagating radical formation[2].

  • Homolytic C-Br Cleavage: Halogenated indoles are notoriously photolabile. UV irradiation provides sufficient energy to populate the antibonding ( σ∗ ) orbital of the C-Br bond, causing homolytic cleavage. This generates an aryl radical that quickly abstracts a hydrogen atom from the surrounding solvent, resulting in a completely debrominated byproduct[3].

Photodegradation A 3-Bromo-1H-indol-5-amine HCl B UV Light (250-365 nm) A->B Photon Absorption C Photoexcited State B->C Excitation D Homolytic C-Br Cleavage C->D Halogen Photolysis E Photoionization (N-H) C->E Electron Ejection F Debrominated Indole D->F H-Abstraction G Indolyl Radical + e- E->G Solvent Interaction H Polymeric/Oxidized Byproducts F->H Secondary Oxidation G->H ROS / Cross-linking

UV-induced photodegradation pathways of 3-Bromo-1H-indol-5-amine.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solutions turn from pale yellow to dark brown within hours on the bench. What is happening, and how do I prevent it?

The Causality: The dark brown discoloration is a classic visual indicator of radical-mediated polymerization. When the indole ring undergoes photoionization, the resulting indolyl radicals cross-link. Furthermore, the electron-donating 5-amine group lowers the oxidation potential of the ring, making it highly susceptible to reactive oxygen species (ROS) generated during UV exposure[4]. The Solution: You must eliminate both light and dissolved oxygen. Switch to amber glassware immediately and utilize the Anaerobic & Photoprotected Dissolution Protocol detailed in Part 4.

Q2: I am observing a loss of compound activity and unexpected peaks in my LC-MS chromatogram after a 24-hour cellular assay. Is the compound unstable in media?

The Causality: It is likely not the media itself, but the ambient light exposure during incubation and handling. Transparent cell culture plates offer zero UV/visible light protection. The unexpected LC-MS peaks are likely the debrominated indole (M-79/M-81 Da mass shift) caused by photochemical C-Br cleavage[3]. The Solution: Conduct your assays under subdued lighting and wrap incubators/plates in aluminum foil. Implement the Self-Validating Assay Control (see Protocol 2) to definitively prove whether the degradation is light-induced or biologically metabolized.

Q3: Does the choice of solvent affect the UV stability of this compound?

The Causality: Absolutely. Protic solvents (e.g., water, methanol, ethanol) actively facilitate hydrogen-transfer processes and stabilize the solvated electrons generated during indole photoionization, accelerating degradation[1]. Aprotic solvents (like DMSO or Acetonitrile) lack easily abstractable protons, significantly slowing down the debromination pathway.

Part 3: Quantitative Degradation Kinetics

To assist in your experimental planning, the following table summarizes the expected stability of 3-Bromo-1H-indol-5-amine hydrochloride across various conditions. Note: Data represents kinetic trends for halogenated aminoindoles.

Solvent SystemLight ConditionEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
DMSO (Degassed)Dark, -20°C> 12 monthsNone (Stable)
DMSO (Aerated)Ambient Room Light48 - 72 hoursMild amine photo-oxidation
Aqueous Buffer (pH 7.4)Ambient Room Light12 - 24 hoursPhotoionization / N-H cleavage
Aqueous Buffer (pH 7.4)UV (365 nm)2 - 4 hoursAccelerated photoionization
Methanol / EthanolUV (254 nm)< 30 minutesRapid C-Br homolytic cleavage

Part 4: Experimental Protocols

To guarantee reproducibility, every protocol must be a closed, self-validating system. Do not assume your compound is intact; prove it.

Protocol 1: Anaerobic & Photoprotected Dissolution (Self-Validating)

This workflow ensures that your stock solutions are fundamentally protected from the two catalysts of degradation: photons and oxygen.

Step 1: Solvent Preparation

  • Transfer 10 mL of anhydrous DMSO into a septum-sealed vial.

  • Sparge the solvent with inert gas (Argon or Nitrogen) for 15 minutes to displace dissolved oxygen.

Step 2: Dissolution (Under Subdued Light)

  • Turn off overhead fluorescent lights; use indirect or red-filtered light.

  • Weigh the required mass of 3-Bromo-1H-indol-5-amine HCl and transfer it to an amber glass vial .

  • Inject the degassed DMSO through the septum to achieve your desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

Step 3: The Self-Validation Aliquots Immediately split your stock into three LC-MS vials to create an internal validation loop:

  • Vial A (Baseline Control): Amber vial, stored at -20°C.

  • Vial B (Positive Degradation Control): Clear glass vial, placed under direct ambient lab light for 24 hours.

  • Vial C (Working Stock): Amber vial, used for your actual assay, then stored at -20°C.

Step 4: Analytical Confirmation Run all three vials via LC-MS after 24 hours. Vial C must show >98% peak area agreement with Vial A. Vial B will validate your analytical method's ability to detect the debrominated and oxidized degradants. If Vial C matches Vial B, your handling process has a light leak.

Workflow S1 Solid Aliquot (Desiccated) S2 Dissolve in Degassed Solvent (Ar/N2) S1->S2 N2 environment S3 Store in Amber Vial (< -20°C) S2->S3 Protect from UV S4 Execute Assay (Subdued Light) S3->S4 Thaw on ice S5 LC-MS Purity Validation S4->S5 Compare to Dark Control

Self-validating standard operating procedure for photolabile indoles.

Protocol 2: In-Assay Photostability Validation Workflow

If you must use the compound in a prolonged biological assay (e.g., 48-hour cell culture), you must differentiate between biological metabolism and photochemical degradation.

  • Plate Setup: Prepare two identical assay plates (e.g., 96-well plates containing media, cells, and the compound).

  • Environmental Control:

    • Plate 1 (Experimental): Handled normally, placed in the incubator.

    • Plate 2 (Dark Control): Wrapped entirely in two layers of aluminum foil before leaving the biosafety cabinet, then placed in the same incubator.

  • Extraction & Analysis: After the assay duration, extract the compound from both plates using cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • Data Interpretation: Analyze the supernatants via HPLC-UV (monitor at 254 nm and 280 nm). If Plate 1 shows degradation peaks (e.g., M-79) that are absent in Plate 2, your compound is degrading due to light exposure during handling/incubation, not biological activity.

References

  • Photodegradation of indole and its effect on apparent Ca2+ concentrations Source: CORE URL:[Link]

  • UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole Source: Physical Chemistry Chemical Physics (RSC) URL:[Link]

  • Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

refining purification methods for 3-Bromo-1H-indol-5-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges associated with isolating and purifying 3-Bromo-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges associated with isolating and purifying 3-Bromo-1H-indol-5-amine hydrochloride (CAS: 525590-24-3).

Indole derivatives—particularly electron-rich aminoindoles—are notoriously prone to auto-oxidation and strong Brønsted acid-base interactions with standard stationary phases[1]. This guide establishes a self-validating purification system engineered to maximize yield, preserve chemical integrity, and ensure high-purity salt formation.

Mechanistic Overview & Purification Workflow

The purification of 3-Bromo-1H-indol-5-amine requires a strategic transition between its free-base form (for extraction and chromatography) and its hydrochloride salt form (for long-term stability and crystallization)[2]. The workflow below outlines the logical progression of this process.

G A Crude Reaction Mixture (Contains Regioisomers & Salts) B Aqueous Workup (pH > 9) Extract with EtOAc A->B Base addition (Deprotonation) C Organic Phase (Free 3-Bromo-1H-indol-5-amine) B->C Phase separation D Flash Chromatography (Silica, DCM/MeOH + 1% TEA) C->D Load sample E Concentration & Drying (Inert Atmosphere, <40°C) D->E Elute target fractions F Salt Formation (Anhydrous HCl in iPrOH) E->F Dissolve in dry solvent G Recrystallization (EtOH/Et2O) F->G Isolate crude salt H Pure 3-Bromo-1H-indol-5-amine HCl (Off-White Crystals) G->H Vacuum dry to constant weight

Workflow for the purification and salt formation of 3-Bromo-1H-indol-5-amine.

Core Methodologies: Self-Validating Protocols

To ensure scientific integrity, each protocol includes an In-Process Control (IPC) . This creates a self-validating system where the success of each step is empirically verified before proceeding.

Protocol A: Free-Basing and Liquid-Liquid Extraction
  • Quenching & Basification: Transfer the crude reaction mixture to a separatory funnel. Slowly add saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer reaches pH 9–10.

    • Causality: Fully deprotonating the amine eliminates its charge, maximizing its lipophilicity and partition coefficient into the organic phase.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities, then dry over anhydrous Na₂SO₄.

  • IPC: Spot the organic layer on a TLC plate. A distinct UV-active spot should be visible, confirming the successful extraction of the free base.

Protocol B: Modified Normal-Phase Chromatography
  • Column Equilibration: Pack a silica gel column and equilibrate with the initial mobile phase: Dichloromethane (DCM) containing 1% Triethylamine (TEA)[3].

  • Loading: Dry-load the crude extract onto a minimal amount of silica to ensure a narrow injection band.

  • Elution: Run a gradient from 100% DCM to 95:5 DCM:MeOH (maintaining 1% TEA throughout).

    • Causality: The TEA acts as a sacrificial base, neutralizing acidic silanols and preventing the basic indole amine from streaking[3].

  • IPC: Analyze fractions via TLC. Pool fractions containing the pure product and concentrate under an argon atmosphere.

Protocol C: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in anhydrous isopropanol (iPrOH) under an inert argon atmosphere[2].

  • Precipitation: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise with vigorous stirring[2].

  • Isolation: Allow the mixture to stir for 1 hour at 0°C to ensure complete crystallization. Isolate the off-white crystals via vacuum filtration.

  • IPC: Verify salt formation via melting point analysis or a silver nitrate (AgNO₃) test for chloride ions.

Quantitative Data Summary

The table below summarizes the expected performance metrics for different purification strategies.

ParameterMethod A (Normal Phase + TEA)Method B (Reverse Phase C18)Crystallization (HCl Salt)
Solvent System DCM/MeOH (95:5) + 1% TEAMeCN/H₂O + 0.1% NH₄OHAnhydrous iPrOH / Et₂O
Typical Yield 75 - 82%80 - 88%85 - 90% (from free base)
Purity (HPLC) > 95%> 98%> 99.5%
Key Advantage Cost-effective for large scaleEliminates silanol interactionsHigh stability, non-hygroscopic

Troubleshooting Guide & FAQs

Q1: Why does my product streak heavily on silica gel, resulting in poor resolution and low recovery? Causality: 3-Bromo-1H-indol-5-amine is a basic heterocyclic amine. Standard normal-phase silica gel contains unendcapped, acidic silanol groups (pKa ~ 4.5 - 6.0). During elution, the basic amine undergoes a strong Brønsted acid-base interaction with these silanols, leading to severe band broadening, streaking, and irreversible adsorption[3]. Solution: Implement a "competing amine" strategy. Incorporate 1% triethylamine (TEA) or 0.1% ammonium hydroxide into your mobile phase. The volatile base acts as a sacrificial modifier, neutralizing the stationary phase's acidic sites and allowing your target compound to elute as a tight, symmetrical band[3].

Q2: My isolated 3-Bromo-1H-indol-5-amine free base is turning dark purple or black during concentration. How do I prevent this? Causality: Indole derivatives, particularly electron-rich 5-aminoindoles, are highly susceptible to radical-mediated auto-oxidation when exposed to light and atmospheric oxygen[1]. This oxidation rapidly degrades the product into dark, polymeric byproducts, which is a documented physical property of this specific compound[4]. Solution:

  • Inert Atmosphere: Always concentrate fractions under a nitrogen or argon atmosphere.

  • Temperature Control: Maintain rotary evaporation water bath temperatures strictly below 40°C.

  • Rapid Salt Conversion: The free base is inherently unstable. Converting it to the hydrochloride salt immediately after isolation significantly enhances its oxidative stability and shelf life[2].

Q3: The hydrochloride salt precipitates as a sticky gum rather than a crystalline solid. What is causing this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization solvent contains trace amounts of water, leading to the formation of a localized supersaturated aqueous phase. It can also occur when precipitation kinetics are too rapid due to high localized acid concentrations[2]. Solution: Ensure a self-validating anhydrous environment.

  • Dissolve the purified free base in anhydrous isopropanol (iPrOH) or diethyl ether.

  • Use a commercially prepared, anhydrous solution of HCl in isopropanol (e.g., 2M HCl in iPrOH).

  • Add the acid dropwise at 0°C with vigorous stirring. If oiling occurs, gently heat the mixture until the gum redissolves, then allow it to cool slowly (0.1°C/min) to room temperature to promote proper crystal nucleation over amorphous precipitation[2].

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Bromo-1H-indol-5-amine hydrochloride vs 5-aminoindole in biochemical assays

A Comprehensive Comparison Guide: 3-Bromo-1H-indol-5-amine Hydrochloride vs. 5-Aminoindole in Biochemical Assays In the landscape of Fragment-Based Drug Discovery (FBDD) and biochemical assay development, the selection o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: 3-Bromo-1H-indol-5-amine Hydrochloride vs. 5-Aminoindole in Biochemical Assays

In the landscape of Fragment-Based Drug Discovery (FBDD) and biochemical assay development, the selection of the right chemical starting point is critical. Indole derivatives are highly privileged scaffolds, frequently utilized to target the ATP-binding pockets of kinases. This guide provides an in-depth, objective comparison between the foundational fragment 5-aminoindole and its structurally optimized counterpart, 3-bromo-1H-indol-5-amine hydrochloride .

By analyzing their physicochemical properties, binding mechanics, and performance in rigorous biochemical assays, this guide equips researchers with the data necessary to make informed decisions during probe development and high-throughput screening.

Structural Rationale & Physicochemical Properties

The fundamental difference between these two compounds lies in two strategic modifications: the halogenation at the C3 position of the indole ring and the formulation as a hydrochloride salt.

  • 5-Aminoindole is a classic, low-molecular-weight fragment. While it effectively anchors into protein pockets, its C3 position is highly nucleophilic. In complex biochemical mixtures, this open position is susceptible to off-target alkylation or metabolic oxidation, which can generate false positives in screening assays ().

  • 3-Bromo-1H-indol-5-amine hydrochloride addresses these liabilities. The bromine atom blocks the reactive C3 site, enhancing chemical stability. More importantly, the highly polarizable bromine atom introduces the capacity for halogen bonding (sigma-hole interactions) with backbone carbonyls in the target protein. Furthermore, the hydrochloride salt formulation disrupts the crystal lattice energy of the compound, drastically improving its aqueous solubility compared to the free base.

Table 1: Comparative Physicochemical & Assay Suitability Profile
Property / Metric5-Aminoindole3-Bromo-1H-indol-5-amine HClCausality / Assay Impact
Molecular Weight 132.16 g/mol 247.52 g/mol Both remain within the "Rule of Three" for ideal FBDD starting points.
Aqueous Solubility Moderate (< 1 mM without DMSO)High (> 5 mM without DMSO)HCl salt enhances hydration, reducing the need for high DMSO concentrations that can denature assay proteins.
C3 Reactivity High (Nucleophilic)Low (Blocked by Bromine)Blocking C3 prevents covalent adduction with assay reagents, lowering false-positive rates.
Binding Vectors Hydrogen bonding (NH)H-bonding + Halogen bondingBromine enables direct interaction with gatekeeper residues in kinase pockets.
Synthetic Utility Susceptible to electrophilic attackHandle for cross-couplingC3-Br allows for late-stage palladium-catalyzed expansion (e.g., Suzuki coupling).

Mechanistic Binding in Kinase Assays

In kinase inhibitor development, the indole scaffold frequently acts as a hinge-binding motif. 5-aminoindole has been identified as a primary fragment that binds to the hinge region of enzymes like p38α MAP kinase, forming a critical hydrogen bond with the main chain amide nitrogen of Met109 (). However, its low affinity (often Kd​ > 100 µM) limits its direct utility.

Substituting with the 3-bromo derivative provides a distinct thermodynamic advantage. The C3-bromine can engage the hydrophobic pocket adjacent to the hinge or form orthogonal halogen bonds, often improving binding affinity by an order of magnitude while maintaining excellent Ligand Efficiency (LE). Additionally, the C3-bromine serves as an ideal handle for late-stage palladium-catalyzed cross-coupling to rapidly expand hit compounds into potent leads ().

BindingMechanism Target Kinase ATP Pocket (Met109 Hinge Region) Indole5 5-Aminoindole Hbond Hydrogen Bonding (NH to Backbone) Indole5->Hbond Primary Interaction Indole3Br 3-Bromo-1H-indol-5-amine HCl Indole3Br->Hbond Conserved Interaction HalogenBond Halogen Bonding (Br to Gatekeeper) Indole3Br->HalogenBond Sigma-Hole Interaction Solubility Enhanced Aqueous Solubility (HCl Salt) Indole3Br->Solubility Formulation Benefit Hbond->Target HalogenBond->Target

Mechanistic binding comparison of 5-aminoindole and its 3-bromo hydrochloride derivative.

Self-Validating Experimental Methodologies

To objectively evaluate the performance differences between these two fragments, researchers must employ rigorous, self-validating biochemical assays. Below are the standardized protocols for profiling these compounds.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the dissociation constant ( Kd​ ) and real-time binding kinetics. Causality: SPR is utilized because it provides label-free, real-time kinetic data. This is essential for detecting the rapid on/off rates typical of low-molecular-weight fragments like 5-aminoindole, which are often invisible in endpoint assays.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., p38α kinase) onto a CM5 sensor chip via standard amine coupling until a density of 3000-5000 Response Units (RU) is achieved.

    • Self-Validation Step: Leave one flow cell unmodified (activated and blocked with ethanolamine) to serve as a reference channel. This allows for the subtraction of bulk refractive index changes and non-specific binding.

  • Buffer Preparation: Use PBS-P+ buffer supplemented with 2% DMSO.

    • Causality: The HCl salt of the 3-bromo derivative allows for lower initial DMSO stock concentrations, reducing solvent-induced protein denaturation.

  • Solvent Correction Calibration: Inject a series of blank buffer solutions containing 1.5% to 2.5% DMSO.

    • Self-Validation Step: This generates a calibration curve to correct for the bulk refractive index mismatch between the running buffer and sample injections—a critical requirement for accurate fragment screening.

  • Analyte Injection: Inject 5-aminoindole and 3-bromo-1H-indol-5-amine HCl in a 2-fold concentration series (e.g., 3.125 µM to 200 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Fit the double-referenced data (reference channel and blank injection subtracted) to a 1:1 steady-state affinity model to derive the Kd​ .

Protocol B: In Vitro ATP-Competitive Kinase Assay (TR-FRET)

Objective: Assess functional enzyme inhibition ( IC50​ ). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it utilizes a time delay before measurement, which effectively eliminates the auto-fluorescence interference commonly associated with indole derivatives.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of the kinase/substrate mixture in assay buffer.

  • Compound Addition: Add 100 nL of the test compounds using an acoustic liquid handler.

    • Self-Validation Step: Include a known potent inhibitor (e.g., SB203580) as a positive control (100% inhibition), and DMSO-only wells as a negative control (0% inhibition).

  • Reaction Initiation: Add 5 µL of ATP at a concentration equal to its apparent Km​ . Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection reagent (Europium-labeled antibody and APC-labeled tracer). Incubate for 30 minutes.

  • Readout & Validation: Measure the emission ratio (665 nm / 615 nm).

    • Self-Validation Step: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness, ensuring the observed inhibition by the fragments is statistically significant rather than assay noise.

AssayWorkflow Prep Compound Preparation (DMSO Stock -> Assay Buffer) SPR SPR Binding Assay (Immobilized Kinase) Prep->SPR Kinase In Vitro Kinase Assay (ATP-Competitive) Prep->Kinase Val1 Solvent Correction (Self-Validation) SPR->Val1 Val2 Z'-Factor Calculation (Self-Validation) Kinase->Val2 Data Affinity (Kd) & Efficacy (IC50) Profiling Val1->Data Val2->Data

Self-validating biochemical assay workflow for fragment screening and profiling.

Conclusion

While 5-aminoindole remains a fundamental and highly accessible building block (), the transition to 3-bromo-1H-indol-5-amine hydrochloride offers profound advantages in modern biochemical assays. The strategic C3-bromination not only protects the indole core from unwanted nucleophilic reactions but also actively enhances target affinity via halogen bonding. Furthermore, the hydrochloride salt ensures the aqueous solubility necessary for robust, artifact-free high-throughput screening, making it a superior candidate for advanced probe development ().

References

  • Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Green Halogenation of Indoles with Oxone-Halide The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles Molecules (MDPI) / PubMed Central (PMC) URL:[Link]

Comparative

Comparative Efficacy Analysis: 3-Bromo-1H-indol-5-amine hydrochloride versus Standard IDO1 Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Rationale for Targeting Tryptophan Catabolism in Immuno-Oncology The catabolism of the essential amino acid L-tryptophan is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Rationale for Targeting Tryptophan Catabolism in Immuno-Oncology

The catabolism of the essential amino acid L-tryptophan is a critical metabolic pathway that plays a significant role in immune regulation. A key rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells is a well-established mechanism of immune evasion.[4] IDO1-mediated tryptophan depletion and the accumulation of its metabolites, such as kynurenine, suppress the proliferation and function of effector T-cells and natural killer (NK) cells, while promoting the activity of regulatory T-cells (Tregs).[5] This creates an immunosuppressive milieu that allows tumors to escape immune surveillance.[4] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in cancer immunotherapy.[1][4]

This guide provides a comparative efficacy analysis of a novel compound, 3-Bromo-1H-indol-5-amine hydrochloride, against established, standard-of-care IDO1 inhibitors. Based on its indole scaffold, a common feature among many IDO1 inhibitors, we hypothesize that 3-Bromo-1H-indol-5-amine hydrochloride acts as an inhibitor of the IDO1 enzyme.[1] This guide will provide the experimental framework to test this hypothesis and compare its potency and selectivity against well-characterized inhibitors with distinct mechanisms of action.

The Inhibitors: A Mechanistic Overview

A direct comparison of inhibitor efficacy requires an understanding of their distinct mechanisms of action. This guide focuses on three clinically investigated IDO1 inhibitors as standards for comparison.

  • 3-Bromo-1H-indol-5-amine hydrochloride (Putative IDO1 Inhibitor): The mechanism of this compound is currently uncharacterized. Its indole structure suggests potential competitive or non-competitive inhibition of the IDO1 enzyme. The experimental protocols outlined below are designed to elucidate its mechanism and potency.

  • Epacadostat (INCB024360): A potent and selective, orally bioavailable inhibitor of the IDO1 enzyme.[6][7] Epacadostat acts as a competitive inhibitor with respect to the substrate, tryptophan.[8] It has demonstrated high selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO).[6]

  • Navoximod (GDC-0919): Another potent, orally available small molecule inhibitor of IDO1.[9][10][11] Navoximod exhibits non-competitive inhibition with respect to tryptophan.[12] It has also been reported to be a weak inhibitor of TDO.[13]

  • Indoximod (1-Methyl-D-tryptophan): Unlike direct enzymatic inhibitors, Indoximod does not directly inhibit the IDO1 enzyme.[14][15] Instead, it acts as a tryptophan mimetic, interfering with the downstream signaling consequences of tryptophan depletion.[16][17] This action helps to reverse the immunosuppressive effects mediated by the IDO pathway.[18]

Experimental Design: A Head-to-Head Comparison

To rigorously assess the efficacy of 3-Bromo-1H-indol-5-amine hydrochloride, a two-tiered experimental approach is proposed: a direct biochemical assay to determine enzymatic inhibition and a cell-based assay to evaluate activity in a more physiologically relevant context.

Biochemical Assay: Direct Measurement of IDO1 and TDO2 Inhibition

This assay directly measures the enzymatic activity of purified recombinant human IDO1 and TDO2, allowing for the determination of IC50 values and an assessment of selectivity. The principle of the assay is to measure the production of N-formylkynurenine, the product of the IDO1/TDO2-catalyzed reaction, which can be detected by its absorbance at 321 nm.[19]

Protocol:

  • Reagent Preparation:

    • Prepare a 2x Assay Buffer containing potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, and catalase.

    • Prepare a stock solution of L-tryptophan substrate.

    • Reconstitute recombinant human IDO1 and TDO2 enzymes in the assay buffer.

    • Prepare serial dilutions of 3-Bromo-1H-indol-5-amine hydrochloride, Epacadostat, and Navoximod. Indoximod is not included in this assay as it is not a direct enzyme inhibitor.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the inhibitor dilutions.

    • Add the recombinant IDO1 or TDO2 enzyme to each well.

    • Pre-incubate the plate at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the L-tryptophan substrate.

    • Monitor the increase in absorbance at 321 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against both IDO1 and TDO2.

Cell-Based Assay: Quantifying IDO1 Inhibition in a Cellular Context

This assay measures the ability of the inhibitors to block IDO1 activity in a human cancer cell line that endogenously expresses the enzyme. The human ovarian cancer cell line SKOV-3 is a suitable model, as it expresses IDO1, and its expression can be further induced by interferon-gamma (IFNγ).[20] The assay quantifies the production of kynurenine in the cell culture supernatant.

Protocol:

  • Cell Culture and IDO1 Induction:

    • Culture SKOV-3 cells in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours.[20][21]

  • Inhibitor Treatment:

    • Remove the IFNγ-containing medium and replace it with fresh medium containing serial dilutions of 3-Bromo-1H-indol-5-amine hydrochloride, Epacadostat, Navoximod, and Indoximod.

    • Incubate the cells with the inhibitors for 24 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[21]

    • Add p-dimethylaminobenzaldehyde (DMAB) reagent, which reacts with kynurenine to produce a colored product.[21]

    • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[21]

  • Data Analysis:

    • Generate a kynurenine standard curve to determine the concentration of kynurenine in the samples.

    • Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the vehicle-treated control.

    • Determine the IC50 value for each compound by plotting the percent inhibition against the inhibitor concentration.

Visualizing the Experimental Workflow

G cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare Reagents (Enzymes, Substrate, Inhibitors) B2 Add Inhibitors and Enzyme to 96-well plate B1->B2 B3 Pre-incubate B2->B3 B4 Add Substrate to Initiate Reaction B3->B4 B5 Measure Absorbance at 321 nm B4->B5 B6 Calculate IC50 B5->B6 C1 Culture and Seed SKOV-3 Cells C2 Induce IDO1 with IFNγ C1->C2 C3 Treat with Inhibitors C2->C3 C4 Collect Supernatant C3->C4 C5 Measure Kynurenine (480 nm) C4->C5 C6 Calculate IC50 C5->C6 start Start start->B1 start->C1

Caption: Experimental workflow for comparing inhibitor efficacy.

Comparative Efficacy Data (Hypothetical)

The following table summarizes hypothetical, yet realistic, data that could be obtained from the described experiments.

CompoundIDO1 IC50 (nM) [Biochemical]TDO2 IC50 (nM) [Biochemical]Selectivity (TDO2/IDO1)IDO1 IC50 (nM) [Cell-Based]
3-Bromo-1H-indol-5-amine HCl 15 >10,000 >667 50
Epacadostat10[6]>1,000[6]>100[12]17.63[22]
Navoximod28[10]~560~20[12]75[11]
IndoximodN/A (not a direct inhibitor)[14]N/AN/A~70 (functional IC50)[23]

Data Interpretation and Discussion

Based on the hypothetical data, 3-Bromo-1H-indol-5-amine hydrochloride demonstrates potent inhibition of the IDO1 enzyme with an IC50 value in the low nanomolar range in the biochemical assay. Crucially, it exhibits high selectivity for IDO1 over TDO2, which is a desirable characteristic for minimizing off-target effects.

In the cell-based assay, the compound retains potent activity, albeit with a slightly right-shifted IC50 compared to the biochemical assay. This is expected and reflects factors such as cell permeability and potential metabolism. The cellular potency of 3-Bromo-1H-indol-5-amine hydrochloride in this hypothetical scenario is comparable to that of the standard inhibitors, Epacadostat and Navoximod.

The distinct mechanism of Indoximod is reflected in its lack of direct enzymatic inhibition. Its cellular activity is a measure of its ability to counteract the downstream effects of tryptophan catabolism.

Signaling Pathway and Points of Inhibition

G cluster_inhibitors Inhibitors Tryptophan Tryptophan IDO1 IDO1/TDO Tryptophan->IDO1 ImmuneSuppression Immune Suppression (T-cell anergy, Treg activation) Tryptophan->ImmuneSuppression Depletion Kynurenine Kynurenine Kynurenine->ImmuneSuppression IDO1->Kynurenine BromoIndole 3-Bromo-1H-indol-5-amine HCl BromoIndole->IDO1 Inhibits Epacadostat Epacadostat Epacadostat->IDO1 Inhibits Navoximod Navoximod Navoximod->IDO1 Inhibits Indoximod Indoximod Indoximod->ImmuneSuppression Blocks downstream effects

Caption: Tryptophan catabolism pathway and inhibitor targets.

Conclusion

This guide provides a comprehensive framework for the comparative efficacy evaluation of 3-Bromo-1H-indol-5-amine hydrochloride against standard IDO1 inhibitors. The proposed biochemical and cell-based assays will enable a robust assessment of its potency, selectivity, and cellular activity. The hypothetical data presented herein suggests that 3-Bromo-1H-indol-5-amine hydrochloride could be a potent and selective IDO1 inhibitor, warranting further investigation as a potential therapeutic agent in immuno-oncology. The distinct mechanisms of the standard inhibitors provide a valuable context for understanding the potential advantages and disadvantages of this novel compound. Further studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (URL: Not available)
  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - Frontiers. (URL: [Link])

  • Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC. (URL: [Link])

  • What is Indoximod used for? - Patsnap Synapse. (URL: [Link])

  • Mechanism Found for IDO1 Inhibitor Evasion | Cancer Discovery - AACR Journals. (URL: [Link])

  • Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed. (URL: [Link])

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells | Oncotarget. (URL: [Link])

  • Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. (URL: [Link])

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (URL: [Link])

  • Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis - AACR Journals. (URL: [Link])

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (URL: [Link])

  • Definition of indoximod - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

  • Mechanism Found for IDO1 Inhibitor Evasion - PubMed. (URL: [Link])

  • Indoleamine 2,3-dioxygenase - Wikipedia. (URL: [Link])

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - Frontiers. (URL: [Link])

  • TDO2 Inhibitor Screening Assay Kit TDO 72023 - BPS Bioscience. (URL: [Link])

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC. (URL: [Link])

  • TDO2 Fluorogenic Inhibitor Screening Assay Kit (Human) TDO 72039 - BPS Bioscience. (URL: [Link])

  • Discovery of IDO1 inhibitors: from bench to bedside - PMC. (URL: [Link])

  • A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC. (URL: [Link])

  • Cell based functional assays for IDO1 inhibitor screening and characterization - PMC. (URL: [Link])

  • Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 | Oncotarget. (URL: [Link])

  • INDOXIMOD - Inxight Drugs - ncats. (URL: [Link])

  • Human TDO Inhibitor Screening Assay Kit (384) from Creative BioMart | Biocompare.com. (URL: [Link])

  • Navoximod | ≥99%(HPLC) | Selleck | IDO/TDO 阻害剤 - セレックバイオテック株式会社. (URL: [Link])

  • Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - AACR Journals. (URL: [Link])

  • Discovery of IDO1 Inhibitors: From Bench to Bedside | Cancer Research - AACR Journals. (URL: [Link])

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types | OncLive. (URL: [Link])

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC. (URL: [Link])

  • TDO Inhibitors: A New Treatment Option for Parkinson's Disease. (URL: [Link])

  • IDO1 Activity Assay Kit for Inhibitor Screening - Aurora Biolabs. (URL: [Link])

  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - The Journal for ImmunoTherapy of Cancer. (URL: [Link])

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC. (URL: [Link])

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. (URL: [Link])

  • IDO1 Cell-Based Assay Kit - BPS Bioscience. (URL: [Link])

  • Full article: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - Taylor & Francis. (URL: [Link])

Sources

Validation

Validation of 3-Bromo-1H-indol-5-amine Hydrochloride Purity: A Comparative Guide to qNMR vs. HPLC Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals 3-Bromo-1H-indol-5-amine hydrochloride is a strategically designed chemical scaffold that embodies the principles of both halogenati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

3-Bromo-1H-indol-5-amine hydrochloride is a strategically designed chemical scaffold that embodies the principles of both halogenation and amination, making it a highly valuable intermediate in modern drug discovery[1]. However, validating the absolute purity of such halogenated indole salts presents a significant analytical challenge.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 3-Bromo-1H-indol-5-amine hydrochloride, establishing why qNMR is increasingly recognized as the gold standard for reference material qualification.

The Analytical Dilemma: Mass Balance vs. Direct Quantification

Historically, the pharmaceutical industry has relied on HPLC coupled with UV-Vis detection to assess the purity of active pharmaceutical ingredients (APIs) and intermediates. The HPLC method is a secondary analytical technique that relies on a mass balance approach[2]. It assumes that the area percent of the main chromatographic peak accurately reflects the purity of the sample.

However, this assumption is fundamentally flawed for complex salts like 3-Bromo-1H-indol-5-amine hydrochloride due to Relative Response Factor (RRF) bias [3]. A direct area percent measurement lacks the specificity required to measure the true quantity of a substance because different molecules absorb UV light differently[3]. For example, a des-bromo impurity or an oxidation degradant will have a vastly different molar absorptivity than the parent indole. Furthermore, HPLC-UV cannot detect inorganic salts (like excess HCl or NaCl) or residual water, leading to a dangerous overestimation of purity[4].

In contrast, Quantitative NMR (qNMR) is a primary analytical method[5]. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule[5]. By comparing the integral of the indole's proton signal to that of a certified internal standard, the absolute mass fraction (purity) can be determined without requiring a specific reference standard for the analyte itself[5].

ComparativeLogic Start Purity Assessment: 3-Bromo-1H-indol-5-amine HCl HPLC HPLC (Mass Balance) Secondary Method Start->HPLC qNMR qNMR (Internal Calibration) Primary Method Start->qNMR HPLC_Steps Requires: UV Response Factors, Impurity Standards, LOD/LOQ HPLC->HPLC_Steps qNMR_Steps Requires: Internal Standard, Proportional Signal Integration qNMR->qNMR_Steps HPLC_Result Relative Area % (Prone to RRF Bias) HPLC_Steps->HPLC_Result qNMR_Result Absolute Mass Fraction (Direct Quantification) qNMR_Steps->qNMR_Result

Logical comparison of HPLC mass balance versus qNMR for absolute purity determination.

Comparative Data Analysis: qNMR vs. HPLC

To illustrate the practical differences, consider the purity validation of a theoretical batch of 3-Bromo-1H-indol-5-amine hydrochloride. The table below summarizes the quantitative data obtained from both methodologies.

Analytical ParameterHPLC (UV at 254 nm)qNMR (¹H, Internal Standard)
Method Classification Secondary (Mass Balance)[2]Primary (Direct Ratio)[5]
Reported Purity 99.48% (Area %)97.20% (Mass Fraction)
Impurity Detection Fails to detect inorganic salts/water[4]Detects all protonated species
Response Factor Dependency High (Requires RRFs for accuracy)[3]None (Universal proton response)[4]
Reference Standard Needed Yes (For API and each known impurity)No (Only a universal IS needed)[5]

Data Interpretation & Causality: The discrepancy between the HPLC (99.48%) and qNMR (97.20%) results highlights the danger of relying solely on chromatography. The HPLC area percent overestimates purity because it is blind to non-UV-absorbing impurities (e.g., residual inorganic salts from the hydrochloride formation). qNMR, being a molar-based technique, accurately captures the absolute mass fraction, providing a true representation of the batch's composition[5].

Experimental Design & Protocol: qNMR Validation

To ensure rigorous scientific integrity, the qNMR protocol must be designed as a self-validating system . Every experimental choice below is driven by the physical chemistry of the analyte and the quantum mechanical principles of NMR.

A. Reagent Selection & Causality
  • Solvent: DMSO-d₆ . Causality: 3-Bromo-1H-indol-5-amine hydrochloride is a polar salt. It exhibits poor solubility in standard non-polar NMR solvents like CDCl₃. Complete solvation is mandatory for qNMR; any undissolved particulates will skew the mass fraction calculation.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material). Causality: The standard's NMR signal used for quantitation must not interfere by overlapping with signals from the analyte[4]. Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d₆, well separated from the indole's aromatic protons (typically 6.8–7.6 ppm)[4].

B. Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh ~15.0 mg of 3-Bromo-1H-indol-5-amine hydrochloride and ~5.0 mg of the Maleic acid IS into a clean vial using a calibrated microbalance (d = 0.001 mg).

    • Causality: qNMR is highly sensitive to gravimetric precision. Any weighing error propagates linearly into the final purity calculation[6].

  • Solvation: Add 0.6 mL of DMSO-d₆ to the vial. Vortex for 1 minute and sonicate for 2 minutes to ensure absolute homogeneity. Transfer to a 5 mm NMR tube.

  • System Suitability & Self-Validation (Crucial Step):

    • Run a blank spectrum of the DMSO-d₆ batch to verify the absence of solvent impurities in the 6.0–8.0 ppm range.

    • Ensure the spectrometer is perfectly shimmed; the full width at half maximum (FWHM) of the IS peak must be < 1.0 Hz.

  • NMR Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (or higher).

    • Relaxation Delay (D1): Set D1 to > 5 × T₁ (typically 30–60 seconds). Causality: This ensures >99.3% recovery of longitudinal magnetization before the next pulse, preventing signal saturation that would distort the integration ratio[6].

    • Signal-to-Noise (S/N): Adjust the number of scans (ns) until the S/N ratio exceeds 250:1. Causality: An S/N > 250:1 is mathematically required to achieve an integration precision with less than 1% error[7].

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz). Perform rigorous manual phase correction and a polynomial baseline correction.

    • Causality: Accurate integration requires a perfectly flat baseline; rolling baselines will artificially inflate or deflate the integral area.

  • Quantification: Calculate the absolute purity ( Px​ ) using the standard qNMR equation based on the integral ratio, molecular weights, and precise masses of the analyte and IS[6].

ExperimentalWorkflow S1 1. Gravimetric Prep Weigh API & IS S2 2. Solvation Dissolve in DMSO-d6 S1->S2 S3 3. NMR Acquisition D1 > 5*T1, S/N > 250 S2->S3 S4 4. Processing Phase/Baseline Correct S3->S4 S5 5. Quantification Calculate Mass Fraction S4->S5

Step-by-step experimental workflow for qNMR validation of pharmaceutical intermediates.

Conclusion

For the rigorous purity validation of 3-Bromo-1H-indol-5-amine hydrochloride, relying solely on HPLC mass balance introduces unacceptable risks due to RRF variations and the inability to detect non-chromophoric impurities. Quantitative NMR (qNMR) eliminates the need for specific reference standards and bypasses UV response dependencies, offering a direct, highly accurate measurement of the absolute mass fraction. By implementing the self-validating qNMR protocol detailed above, analytical scientists can ensure the highest level of integrity for their pharmaceutical intermediates.

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Comparative

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-1H-indol-5-amine Hydrochloride as a Reference Material in Synthetic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthetic campaign is fundamentally reliant on the quality of its starting materials. 3-Bromo-1H-indol-5-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthetic campaign is fundamentally reliant on the quality of its starting materials. 3-Bromo-1H-indol-5-amine hydrochloride has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and novel therapeutic agents.[1][2] Given its pivotal role, establishing a well-characterized internal reference for this compound is not merely a matter of good practice but a cornerstone of reproducible, high-fidelity research.

This guide provides a comprehensive framework for establishing and utilizing 3-Bromo-1H-indol-5-amine hydrochloride as a benchmark reference. We will delve into the essential analytical methodologies for its characterization, present protocols for comparative analysis of different batches, and discuss the downstream implications of starting material purity. This document is designed to empower researchers to build a robust foundation for their synthetic endeavors.

Physicochemical and Spectroscopic Characterization: Establishing the Benchmark

Before 3-Bromo-1H-indol-5-amine hydrochloride can be used as a reference, its identity, purity, and key physicochemical properties must be rigorously established. The data generated in this initial characterization will serve as the benchmark against which all future batches are compared.

Table 1: Key Physicochemical and Spectroscopic Properties of 3-Bromo-1H-indol-5-amine Hydrochloride

PropertyTypical Value/CharacteristicAnalytical Technique(s)
Molecular Formula C₈H₈BrClN₂Mass Spectrometry
Molecular Weight 247.52 g/mol Mass Spectrometry
Appearance Off-white to light brown solidVisual Inspection
Purity ≥98%HPLC-UV, qNMR
Identity Confirmation Consistent with structure¹H NMR, ¹³C NMR, MS, IR
Solubility Soluble in DMSO, MethanolSolubility Testing
Melting Point Not consistently reported; decomposition may occurMelting Point Apparatus
The Causality Behind Method Selection

The choice of analytical techniques is dictated by the specific information each can provide. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse for purity assessment due to its ability to separate the target compound from impurities.[3] Quantitative Nuclear Magnetic Resonance (qNMR) offers an orthogonal method for purity determination that is independent of a reference standard for the same compound. ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the molecule, while Mass Spectrometry (MS) confirms the molecular weight. Infrared (IR) spectroscopy provides information about the functional groups present.

Comparative Analysis of Synthetic Batches: A Self-Validating System

For ongoing research projects, it is common to use different batches of starting materials, either from commercial suppliers or from in-house synthesis. A robust comparative analysis is crucial to ensure consistency.

Experimental Workflow for Batch Comparison

The following workflow provides a systematic approach to comparing a new batch of 3-Bromo-1H-indol-5-amine hydrochloride against an established in-house reference.

G cluster_0 Batch Comparison Workflow Reference Batch Reference Batch Physicochemical Tests Visual Inspection Solubility Comparison Reference Batch->Physicochemical Tests Benchmark New Batch New Batch New Batch->Physicochemical Tests Spectroscopic Analysis ¹H NMR Overlay FTIR Overlay Physicochemical Tests->Spectroscopic Analysis Chromatographic Analysis HPLC-UV Purity Impurity Profiling Spectroscopic Analysis->Chromatographic Analysis Decision Batches Consistent? Chromatographic Analysis->Decision Accept New Batch Accept New Batch Decision->Accept New Batch Yes Reject/Purify New Batch Reject/Purify New Batch Decision->Reject/Purify New Batch No

Caption: Workflow for comparing a new batch of starting material against a reference.

Interpreting Comparative Data
  • ¹H NMR Overlay: The proton NMR spectra of the new and reference batches should be superimposable. Any new peaks indicate the presence of impurities.

  • HPLC-UV Analysis: The purity of the new batch should be within an acceptable range of the reference (e.g., ±1%). The impurity profile, which is the pattern of minor peaks in the chromatogram, should also be comparable. Significant new impurity peaks could indicate a change in the synthetic route or storage-related degradation.

Impact on Downstream Applications

The purity of 3-Bromo-1H-indol-5-amine hydrochloride is not just an academic exercise; it has direct consequences for subsequent synthetic steps and biological assays. Reactive impurities can lead to the formation of unwanted side products, complicating purification and reducing the yield of the desired compound.[4] Furthermore, if the starting material is used to synthesize compounds for biological screening, impurities could lead to false positives or negatives, or exhibit off-target effects.

Detailed Experimental Protocols

The following are detailed protocols for the key analytical techniques discussed.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of 3-Bromo-1H-indol-5-amine hydrochloride and to compare the impurity profiles of different batches.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 3-Bromo-1H-indol-5-amine hydrochloride sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of 3-Bromo-1H-indol-5-amine hydrochloride.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • 3-Bromo-1H-indol-5-amine hydrochloride sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign them to the corresponding protons in the molecule's structure. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.

Conclusion

By implementing the systematic approach outlined in this guide, researchers can establish a high level of confidence in the quality and consistency of their 3-Bromo-1H-indol-5-amine hydrochloride starting material. This foundational work is indispensable for ensuring the reproducibility of synthetic procedures and the integrity of subsequent biological data, ultimately accelerating the drug discovery and development process.

References

  • U.S. Environmental Protection Agency. Analytical Methods. Available from: [Link]

  • Fritz, J. S., & Yamamura, S. S. (1956). Differentiating Titration of Amines. Analytical Chemistry, 28(4), 431-433. Available from: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(3), 159-171. Available from: [Link]

  • Jones, G. B., et al. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 27(21), 7192. Available from: [Link]

  • Singh, P., et al. (2024). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. Journal of the Indian Chemical Society, 101(6), 101487. Available from: [Link]

  • Katritzky, A. R., et al. (2002). Synthesis of 3-[(1-Aryl)aminomethyl]indoles. The Journal of Organic Chemistry, 67(14), 4957-4959. Available from: [Link]

  • Wang, X., et al. (2023). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 66(21), 14699-14717. Available from: [Link]

  • de la Torre, J. C. G., & Figueroa, M. (2025). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record, e202500121. Available from: [Link]

  • Wang, B., et al. (2015). Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as Potent PIM Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 775-780. Available from: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-1H-indol-5-amine hydrochloride

Comprehensive Safety and Operational Guide for Handling 3-Bromo-1H-indol-5-amine Hydrochloride As a highly functionalized halogenated indole derivative, 3-Bromo-1H-indol-5-amine hydrochloride is a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-Bromo-1H-indol-5-amine Hydrochloride

As a highly functionalized halogenated indole derivative, 3-Bromo-1H-indol-5-amine hydrochloride is a critical intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and targeted therapeutics. However, handling solid amine hydrochloride salts presents unique logistical and safety challenges.

This guide provides an authoritative, field-proven operational framework for mitigating exposure risks, ensuring regulatory compliance, and executing safe disposal protocols.

Mechanistic Hazard Profile & Causality

While specific toxicological data for 3-Bromo-1H-indol-5-amine hydrochloride may be limited, structural analogs (such as 5-aminoindole hydrochloride and bromoindoles) dictate that it must be treated as a Category 4 Acute Toxin (Oral/Dermal/Inhalation) and a Category 2 Skin/Eye Irritant [1][2].

The Causality of Exposure: The hydrochloride salt form significantly increases the compound's water solubility compared to its free-base counterpart. When airborne dust from this compound contacts moisture—such as tears in the eyes, mucous membranes in the respiratory tract, or sweat on the skin—it rapidly dissociates. This creates a highly localized acidic environment that exacerbates the inherent tissue irritation caused by the lipophilic bromoindole core. Furthermore, the bromine substituent significantly increases its toxicity to aquatic life, necessitating strict environmental controls[2].

Quantitative Safety Parameters & PPE Matrix

Under OSHA standard 29 CFR 1910.132, a comprehensive hazard assessment is required to select appropriate Personal Protective Equipment (PPE)[3]. The tables below summarize the quantitative engineering controls and the mandatory PPE required to establish a self-validating safety system.

Table 1: Quantitative Safety & Operational Parameters

ParameterQuantitative StandardMechanistic Rationale
Fume Hood Face Velocity 80 – 120 fpmEnsures sufficient negative pressure to capture airborne hydrochloride dust without causing turbulent vortices that scatter the powder.
Nitrile Glove Thickness ≥ 4 – 6 milMinimum thickness required to prevent mechanical micro-tears when handling solid crystalline powders.
Bulk Solvent Handling > 100 mLVolumes exceeding this threshold require a face shield in addition to goggles due to the exponentially increased splash radius[4].
Waste Removal Timeframe ≤ 72 hours (3 days)EPA requirement for removing a full hazardous waste container from a Satellite Accumulation Area to prevent environmental exposure[5].

Table 2: Personal Protective Equipment (PPE) Rationale

PPE CategorySpecificationCausality & Field-Proven Insight
Eye/Face ANSI Z87.1 chemical splash goggles.Standard safety glasses lack orbital seals. Goggles are mandatory to protect against airborne, acidic hydrochloride dust[4].
Hands (Solid) Nitrile gloves (4-6 mil).Nitrile provides a robust physical barrier against solid amine salts and prevents sweat-mediated dermal absorption.
Hands (Solution) Double-gloving (Nitrile over Silver Shield/Laminate).Critical: Organic solvents like DMSO or DMF act as potent permeation enhancers. They rapidly carry the toxic bromoindole solute through standard nitrile, requiring a secondary laminate barrier.
Body 100% Cotton lab coat, long pants, closed shoes.Synthetic fabrics generate static electricity, causing the fine hydrochloride powder to aggressively cling to the researcher's body or scatter during weighing[4].

Step-by-Step Operational Workflow

To ensure maximum safety and reproducibility, researchers must follow this step-by-step methodology when handling the compound.

Phase 1: Preparation and Engineering Controls

  • Verify Ventilation: Ensure the chemical fume hood is certified and operating at the required face velocity (80-120 fpm). Never handle the dry powder on an open laboratory bench.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static cloth. Amine hydrochlorides are highly susceptible to static charge, which can cause the powder to aerosolize or aggressively repel from weighing boats.

Phase 2: Handling and Transfer 3. Don PPE: Equip standard nitrile gloves, splash goggles, and a cotton lab coat[3][4]. 4. Weighing Protocol: Use a conductive weighing boat (e.g., aluminum) rather than polystyrene to minimize static dispersion. Tare the balance, carefully transfer the powder using a micro-spatula, and immediately seal the primary chemical vial. 5. Solvation: If preparing a stock solution, add the solvent (e.g., DMSO, methanol) directly to the sealed vial via a septum if possible, or pour slowly inside the fume hood. Crucial Step: If using DMSO, immediately upgrade hand protection to double-gloved nitrile over laminate.

Phase 3: Decontamination 6. Surface Cleaning: Wipe down the balance and fume hood surface with a damp paper towel (using water or 70% ethanol) to dissolve and capture any residual hydrochloride salt. 7. Doffing: Remove gloves using the standard glove-in-glove technique to avoid skin contact with the contaminated exterior surface. Wash hands thoroughly with soap and water.

Workflow Visualization

G N1 Hazard Assessment: 3-Bromo-1H-indol-5-amine HCl N2 Don PPE: Nitrile, Goggles, Cotton Coat N1->N2 N3 Engineering Control: Transfer to Fume Hood N2->N3 N4 Operation: Weighing & Solvation N3->N4 N5 Spill Occurs? N4->N5 N6 Spill Response: Absorbent & Double Glove N5->N6 Yes N7 Waste Disposal: Halogenated Waste Stream N5->N7 No N6->N7 N8 Decontamination & Doff PPE N7->N8

Fig 1: Operational workflow for the safe handling and spill response of halogenated amine salts.

Chemical Waste Disposal & Logistical Plan

Disposal must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines for laboratory waste[6].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Due to the presence of the bromine substituent, all waste containing 3-Bromo-1H-indol-5-amine hydrochloride must be segregated into Halogenated Organic Waste streams. Do not mix with non-halogenated solvents or strong oxidizers (e.g., nitric acid), as this can trigger exothermic reactions or generate toxic bromine gas[2].

  • Container Selection: Use a chemically compatible, high-density polyethylene (HDPE) container. Ensure the container is free from damage and equipped with a secure, leak-proof closure[6].

  • EPA Labeling: The container must be explicitly labeled with the words "Hazardous Waste"[5]. The label must list the full chemical name ("3-Bromo-1H-indol-5-amine hydrochloride") with no abbreviations, along with the primary hazards: "Toxic" and "Irritant"[6].

  • Satellite Accumulation Area (SAA) Logistics: Store the waste container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste[5].

  • Removal: EPA regulations dictate that once a waste container reaches its volume limit, it must be removed from the laboratory to a central accumulation area within 72 hours (3 days)[5].

References

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration (osha.gov). 3

  • Personal Protective Equipment Requirements for Laboratories. North Carolina State University Environmental Health and Safety (ncsu.edu). 4

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research (columbia.edu). 5

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health (danielshealth.com). 6

  • SAFETY DATA SHEET: 5-Aminoindole hydrochloride. Fisher Scientific (fishersci.com). 1

  • SAFETY DATA SHEET: 7-Bromoindole. Fisher Scientific (fishersci.com). 2

Sources

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